(Rac)-AZD 6482
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657619 | |
| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173900-33-8 | |
| Record name | AZD-6482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-6482 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-6482 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-AZD6482: A Technical Guide to its Mechanism of Action as a PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1] Its mechanism of action has been investigated across multiple therapeutic areas, primarily focusing on its anti-platelet effects for thrombosis and its anti-cancer properties, particularly in tumors with PTEN deficiency. This guide provides a comprehensive overview of the core mechanism of action of (Rac)-AZD6482, detailing its effects on key signaling pathways, summarizing quantitative data from various studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Selective PI3Kβ Inhibition
(Rac)-AZD6482 functions as a highly selective inhibitor of the p110β catalytic subunit of Class Ia PI3Ks.[2] By competing with ATP for the kinase domain of PI3Kβ, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production disrupts the downstream signaling cascade, most notably the activation of Akt (Protein Kinase B).
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and metabolism. In platelets, this pathway is crucial for aggregation and thrombus formation.[3][4] In cancer, hyperactivation of the PI3K/Akt pathway, often due to the loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[5]
Signaling Pathway
The inhibitory effect of AZD6482 on the PI3K/Akt pathway is central to its therapeutic potential.
Quantitative Data
The potency and selectivity of (Rac)-AZD6482 have been quantified in various in vitro and in vivo studies.
Kinase Inhibition
| Target | IC50 | Selectivity vs. p110β | Reference |
| p110β | 0.69 nM | - | |
| p110α | - | 200-fold | |
| p110δ | - | 20-fold | |
| p110γ | - | 70-fold | |
| PI3K-C2β | - | ~80-fold | |
| DNA-PK | - | ~80-fold | |
| Other PIKKs | - | >1000-fold |
Cellular Activity
| Cell Type/Process | IC50 | Effect | Reference |
| Glioblastoma Cells (U87) | 9.061 µM | Inhibition of proliferation | |
| Glioblastoma Cells (U118) | 7.989 µM | Inhibition of proliferation | |
| Human Adipocytes | 4.4 µM | Inhibition of insulin-induced glucose uptake | |
| Platelet Aggregation | ~1 µM | Maximal inhibition |
Experimental Protocols
The following sections summarize the key experimental methodologies used to characterize the mechanism of action of (Rac)-AZD6482.
In Vitro Kinase Assay
To determine the potency and selectivity of (Rac)-AZD6482 against PI3K isoforms and other kinases, in vitro kinase assays were performed. These assays typically involve incubating the purified kinase with a lipid substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product (PIP3) is then quantified, often using methods like ELISA or radiometric assays, to calculate the IC50 value.
Platelet Aggregation Assays
The anti-platelet activity of AZD6482 was assessed using platelet aggregation assays. Human platelet-rich plasma (PRP) or washed platelets were treated with different concentrations of AZD6482 or a vehicle control. Platelet aggregation was then induced by various agonists such as ADP, collagen, or thrombin receptor activating peptide (TRAP). The change in light transmission, which correlates with the degree of aggregation, was measured over time using an aggregometer.
Cell Proliferation and Apoptosis Assays in Cancer Cells
The anti-tumor effects of AZD6482 were evaluated in glioblastoma cell lines (U87 and U118), which have PTEN mutations.
-
Proliferation: Cell viability was assessed using assays like the Cell Counting Kit-8 (CCK-8) after treating the cells with various concentrations of AZD6482 for a specified period (e.g., 48 hours). Colony formation assays were also used to determine the long-term effect on cell proliferation.
-
Apoptosis: The induction of apoptosis was measured by flow cytometry after staining the cells with Annexin V and a viability dye (e.g., 7-AAD). Western blot analysis was used to detect changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.
Cell Migration and Invasion Assays
To investigate the effect of AZD6482 on cancer cell metastasis, wound-healing and Transwell invasion assays were performed on glioblastoma cells.
-
Wound-healing assay: A scratch was made in a confluent monolayer of cells, which were then treated with AZD6482. The rate of wound closure was monitored over time to assess cell migration.
-
Transwell invasion assay: Cells were seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix. The lower chamber contained a chemoattractant. After incubation with AZD6482, the number of cells that invaded through the matrix to the lower surface of the insert was quantified.
In Vivo Models
-
Thrombosis Model (Dog): The anti-thrombotic effect of AZD6482 was demonstrated in a modified Folt's model in dogs. This model typically involves inducing thrombosis in a coronary or carotid artery and then administering the test compound to assess its ability to prevent or dissolve the thrombus. Bleeding time was also measured to evaluate the safety profile.
-
Glioblastoma Xenograft Model (Mouse): The in vivo anti-tumor efficacy was likely assessed by implanting human glioblastoma cells into immunocompromised mice. The mice would then be treated with AZD6482, and tumor growth would be monitored over time.
-
PTEN-deficient Breast Cancer Model (Mouse): In a syngeneic mouse model of breast cancer with PTEN and p53 loss, genetic and pharmacological inhibition of PI3Kβ with AZD6482 led to an anti-tumor immune response.
Therapeutic Implications and Future Directions
The selective inhibition of PI3Kβ by (Rac)-AZD6482 presents a promising therapeutic strategy for both thrombosis and cancer.
-
Thrombosis: By inhibiting platelet aggregation with a minimal effect on bleeding time, AZD6482 offers a potentially safer anti-platelet therapy compared to existing agents.
-
Cancer: In PTEN-deficient tumors, where the PI3Kβ pathway is hyperactive, AZD6482 can directly inhibit tumor cell proliferation and induce apoptosis. Furthermore, its ability to modulate the tumor microenvironment and enhance anti-tumor immunity suggests potential for combination therapies with immunotherapies like anti-PD-1 antibodies.
It is important to note that at supratherapeutic concentrations, AZD6482 may inhibit PI3Kα, leading to effects on insulin signaling. This off-target effect should be considered in clinical development.
Future research will likely focus on optimizing the therapeutic window of PI3Kβ inhibitors, exploring their efficacy in a broader range of PTEN-deficient cancers, and further investigating their synergistic effects with other anti-cancer agents.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Rac)-AZD6482, a Selective p110β Inhibitor
Executive Summary
(Rac)-AZD6482, also identified as KIN-193, is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in PIK3CA (encoding p110α) or loss-of-function of the tumor suppressor PTEN, is a common event in many human cancers.[1][4] Genetic studies have revealed a critical dependency of PTEN-deficient tumors on the p110β isoform, making it a compelling therapeutic target. AZD6482 has demonstrated significant efficacy in preclinical models of PTEN-null cancers and also exhibits antithrombotic properties by inhibiting platelet aggregation. This document provides a comprehensive technical overview of AZD6482, summarizing its biochemical and cellular activity, preclinical data, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
AZD6482 is a small molecule inhibitor with defined physicochemical characteristics.
| Property | Value | Reference |
| Synonyms | KIN-193 | |
| Molecular Formula | C₂₂H₂₄N₄O₄ | |
| Molecular Weight | 408.45 g/mol | |
| CAS Number | 1173900-33-8 | |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl |
Mechanism of Action and Signaling Pathway
AZD6482 functions as an ATP-competitive inhibitor of p110β. The Class IA PI3Ks, including p110α and p110β, are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP₂) to produce the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The lipid phosphatase PTEN opposes this action by dephosphorylating PIP₃ back to PIP₂. In PTEN-deficient tumors, the persistent high levels of PIP₃ lead to constitutive activation of the PI3K/AKT pathway. Genetic evidence indicates that this oncogenic signaling in PTEN-null contexts is predominantly driven by the p110β isoform, rather than the more commonly mutated p110α. By selectively inhibiting p110β, AZD6482 effectively blocks downstream AKT phosphorylation and subsequent signaling, leading to reduced cell proliferation and survival specifically in these genetically defined cancers.
Figure 1: PI3K/AKT signaling pathway showing the inhibitory action of AZD6482 on p110β.
Biochemical and Cellular Activity
AZD6482 demonstrates high potency for p110β with significant selectivity over other Class I PI3K isoforms and related kinases. Its cellular activity correlates strongly with the PTEN status of cancer cell lines.
In Vitro Kinase Inhibition Profile
The inhibitory activity of AZD6482 has been quantified against various PI3K isoforms. The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Target Kinase | IC₅₀ (nM) | Selectivity Fold vs. p110β | Reference |
| p110β (PI3Kβ) | 0.69 | - | |
| p110δ (PI3Kδ) | 13.6 | ~20x | |
| p110γ (PI3Kγ) | 47.8 | ~70x | |
| p110α (PI3Kα) | 136 | ~200x | |
| DNA-PK | - | ~80x | |
| Other PIKKs | - | >1000x |
Note: IC₅₀ values can vary slightly between different assays and sources. Another source reports an IC₅₀ of 10 nM for PI3Kβ and selectivity of 8-fold, 87-fold, and 109-fold over PI3Kδ, PI3Kα, and PI3Kγ, respectively.
Cellular Proliferation and Pathway Inhibition
In cell-based assays, AZD6482 selectively inhibits the proliferation of cancer cell lines with PTEN mutations. A high-throughput screen of 422 cancer cell lines demonstrated that 35% of cell lines with PTEN mutations (20 out of 57) were sensitive to AZD6482 (defined as EC₅₀ < 5 µM), compared to only 16% of PTEN wild-type cell lines (58 out of 365). In glioblastoma cells, AZD6482 treatment decreased levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1, leading to apoptosis and cell cycle arrest.
Preclinical and In Vivo Studies
Preclinical studies have validated the therapeutic potential of AZD6482 in animal models, particularly for PTEN-deficient cancers and thrombosis.
Xenograft Tumor Models
AZD6482 selectively inhibits the in vivo growth of PTEN-deficient human tumor xenografts.
-
PTEN-deficient models (HCC70, PC3): Treatment with AZD6482 significantly suppressed tumor growth. Immunohistochemical analysis of these tumors revealed a dramatic reduction in AKT phosphorylation and the proliferation marker Ki67.
-
PTEN wild-type model (HCC1954): In contrast, AZD6482 did not inhibit AKT phosphorylation or cell proliferation in these tumors, highlighting its specificity.
-
Prostate Cancer: In a mouse model of PTEN-deficient castration-resistant prostate cancer (CRPC), pharmacological inhibition of p110β with AZD6482 dramatically slowed disease initiation and progression.
Antithrombotic Activity
PI3Kβ plays a significant role in platelet activation and aggregation.
-
In Vitro: AZD6482 is a potent antiplatelet agent, blocking platelet activation and aggregation with an IC₅₀ of 6 nM in washed platelet aggregation assays.
-
In Vivo (Dog Model): AZD6482 produced a complete antithrombotic effect without increasing bleeding time or blood loss, suggesting a favorable safety profile compared to some traditional antiplatelet agents.
Clinical Studies
AZD6482 has been evaluated in human clinical trials. A Phase I study in healthy volunteers showed the drug was well tolerated during a 3-hour infusion. The study confirmed the ex vivo anti-platelet effects seen in preclinical models. At very high plasma concentrations (5.3 µM), a mild attenuation of insulin signaling was observed, likely due to off-target inhibition of PI3Kα. The compound has also been under investigation for ischemic stroke.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of kinase inhibitors. The following sections describe key experimental protocols for characterizing AZD6482.
Figure 2: Generalized workflow for the preclinical evaluation of a p110β inhibitor like AZD6482.
Protocol: Biochemical PI3K Enzyme Inhibition Assay (AlphaScreen)
This protocol is adapted from methodologies used to characterize AZD6482. The assay measures the conversion of PIP₂ to PIP₃.
-
Compound Preparation: Serially dilute AZD6482 in 100% DMSO. Further dilute into the assay buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂) and add to a 384-well plate.
-
Enzyme Addition: Add recombinant human PI3Kβ (or other isoforms) to the wells containing the inhibitor and allow to pre-incubate for 20 minutes at room temperature.
-
Reaction Initiation: Add substrate solution containing PIP₂ and ATP to start the enzymatic reaction. Final assay concentrations are typically 40 µM PIP₂ and 4 µM ATP.
-
Reaction Termination: After 20 minutes, stop the reaction by adding a solution containing EDTA and biotinylated PIP₃.
-
Detection: Add a detection solution containing a GST-tagged PIP₃-binding PH domain and AlphaScreen donor and acceptor beads.
-
Incubation and Reading: Incubate the plates in the dark for a minimum of 5 hours. Read the signal on an AlphaScreen-compatible plate reader (excitation at 680 nm). The signal decreases as the enzyme-produced PIP₃ competes with the biotin-PIP₃ for binding to the PH domain.
-
Data Analysis: Calculate percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular AKT Phosphorylation Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure target engagement in a cellular context.
-
Cell Engineering: Use a cell line (e.g., Human Mammary Epithelial Cells - HMECs) engineered to express a GFP-AKT fusion protein. Use isogenic lines expressing constitutively active p110 isoforms for selectivity screening.
-
Cell Plating and Starvation: Plate cells in an appropriate medium in 384-well plates. Once confluent, starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Treat cells with a serial dilution of AZD6482 for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-phospho-AKT (e.g., pS473 or pT308) antibody.
-
Incubation: Incubate the plate for 2 hours at room temperature to allow antibody binding.
-
FRET Measurement: Read the plate on a TR-FRET-enabled reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).
-
Data Analysis: Calculate the emission ratio (520/495). The FRET signal (ratio) is proportional to the amount of phosphorylated GFP-AKT. Determine IC₅₀ values by plotting the emission ratio against the inhibitor concentration.
Protocol: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of AZD6482 in vivo.
-
Cell Preparation and Implantation: Harvest PTEN-deficient human cancer cells (e.g., PC3 or HCC70). Resuspend approximately 1-2 x 10⁶ cells in a serum-free medium mixed with Matrigel (e.g., 30-40% Matrigel).
-
Animal Model: Subcutaneously inject the cell suspension into the flank region of 6-8 week old athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Measure tumor volumes using calipers (Volume = (length × width²)/2). Randomize mice into treatment groups with similar average tumor volumes.
-
Drug Formulation and Administration: Formulate AZD6482 in a suitable vehicle (e.g., 7.5% NMP, 40% PEG400, 52.5% dH₂O). Administer the drug via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volumes and mouse body weight 2-3 times per week. Body weight is used as a general indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for p-AKT).
-
Statistical Analysis: Compare the tumor growth inhibition between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA). All animal experiments must be conducted in accordance with approved institutional and national guidelines for animal care.
References
- 1. cusabio.com [cusabio.com]
- 2. The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (Rac)-AZD6482
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). As a key signaling molecule in the PI3K/Akt pathway, PI3Kβ is implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers and other diseases, making PI3Kβ an attractive therapeutic target. This technical guide provides a comprehensive overview of the synthetic pathway for the racemic form of AZD6482, offering detailed experimental protocols and quantitative data to support research and development efforts in this area. The synthesis is based on procedures outlined in the patent literature, primarily from AstraZeneca.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (Rac)-AZD6482 and its intermediates.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₇N₃O₃ | 300.33 | 85 |
| 2 | (Rac)-9-(1-Hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₉N₃O₃ | 301.34 | 98 |
| 3 | (Rac)-9-(1-Azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₈N₆O₂ | 326.35 | 95 |
| 4 | (Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₂₀N₄O₂ | 300.36 | 88 |
| 5 | (Rac)-AZD6482 | C₂₂H₂₄N₄O₄ | 408.45 | 75 |
Synthesis Pathway Overview
The synthesis of (Rac)-AZD6482 is a multi-step process commencing with the formation of the core pyrido[1,2-a]pyrimidine scaffold, followed by the elaboration of the side chain and final coupling to the benzoic acid moiety.
Caption: Overall synthesis pathway for (Rac)-AZD6482.
Detailed Experimental Protocols
Step 1: Synthesis of 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This initial step involves the construction of the core heterocyclic system of AZD6482.
Caption: Experimental workflow for Step 1.
Methodology: A mixture of 2-amino-4-methylpyridine (1.0 eq), diethyl 2-(morpholin-4-ylmethylene)malonate (1.1 eq), and acetic anhydride (1.5 eq) is heated at 140°C for 2 hours. The reaction mixture is then cooled to room temperature. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%) is added, and the mixture is heated to 80°C for 4 hours. After cooling, the reaction mixture is carefully poured onto ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one as a solid.
Step 2: Synthesis of (Rac)-9-(1-Hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This step involves the reduction of the ketone to a secondary alcohol.
Methodology: To a solution of 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in methanol at 0°C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one, which is used in the next step without further purification.
Step 3: Synthesis of (Rac)-9-(1-Azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This step introduces the azide functionality which will be later reduced to the amine.
Methodology: To a solution of (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one.
Step 4: Synthesis of (Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This is the reduction of the azide to the primary amine.
Methodology: A solution of (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (Pd/C, 0.1 eq) under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one. This product is typically used in the subsequent step without further purification.
Step 5: Synthesis of (Rac)-AZD6482
This final step is an Ullmann condensation to form the desired product.
Caption: Experimental workflow for the final step of (Rac)-AZD6482 synthesis.
Methodology: A mixture of (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 2-iodobenzoic acid (1.2 eq), copper(I) iodide (CuI, 0.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and L-proline (0.4 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated at 90°C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and water is added. The aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (Rac)-AZD6482.
Conclusion
This technical guide provides a detailed and comprehensive pathway for the synthesis of (Rac)-AZD6482. The described methodologies and associated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The multi-step synthesis, while intricate, is based on well-established chemical transformations, providing a solid foundation for the production of this important PI3Kβ inhibitor for further investigation and potential therapeutic applications.
The p110β Signaling Pathway: A Core Driver in Cancer Progression and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism. The class IA PI3K catalytic subunit p110β (encoded by the PIK3CB gene) has emerged as a critical player in tumorigenesis, particularly in cancers characterized by the loss of the tumor suppressor PTEN. This technical guide provides a comprehensive overview of the p110β signaling pathway in cancer, detailing its activation, downstream effects, and the methodologies used to investigate its function.
Core Signaling Pathway
The p110β catalytic subunit forms a heterodimer with a p85 regulatory subunit. Activation of the p110β signaling cascade is primarily initiated by two distinct upstream signals: G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), especially in the context of PTEN deficiency.[1][2][3]
Upon activation, p110β phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1][4] Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes that are hallmarks of cancer, including increased cell survival, proliferation, and metabolic reprogramming.
A key distinction of p110β is its essential role in mediating the oncogenic effects of PTEN loss. In PTEN-deficient tumors, which are common in prostate, breast, and glioblastoma, cancer cells become heavily reliant on p110β activity for their growth and survival. This dependency makes p110β an attractive therapeutic target in these specific cancer types. While the wild-type p110α isoform is generally not oncogenic unless mutated, wild-type p110β can induce transformation when overexpressed.
Quantitative Data
PIK3CB Mutation Frequency in Cancer
Mutations in the PIK3CB gene are less frequent than in PIK3CA (encoding p110α). However, recurrent activating mutations have been identified in various cancers. Data from The Cancer Genome Atlas (TCGA) and the Catalogue of Somatic Mutations in Cancer (COSMIC) provide insights into the prevalence of these mutations.
| Cancer Type | PIK3CB Mutation Frequency (TCGA) | Notable Mutations |
| Endometrial Carcinoma | ~8-10% | D1067V, A1048V |
| Skin Cutaneous Melanoma | Observed | - |
| Colon Adenocarcinoma | Observed | E1051K |
| Glioblastoma | Observed | E1051K |
| Breast Cancer | Rare, but identified | E633K |
| Renal Cell Carcinoma | Observed | D1067V |
Inhibitor Specificity and Potency (IC50 Values)
Several small molecule inhibitors targeting p110β have been developed and characterized. Their potency and selectivity across different PI3K isoforms are crucial for their therapeutic application.
| Inhibitor | Target | p110β IC50 (nM) | p110α IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference |
| TGX-221 | p110β | 5 - 7 | 5000 | 100 - 211 | 3500 | |
| GSK2636771 | p110β | 5.2 | >4680 (>900-fold selective) | >52 (>10-fold selective) | >4680 (>900-fold selective) | |
| SAR260301 | p110β | 52 | 1539 | 10000 | 468 | |
| KIN-193 | p110β | 0.69 | 138 (200-fold selective) | 13.8 (20-fold selective) | 48.3 (70-fold selective) |
Key Experimental Protocols
Investigating the p110β signaling pathway involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PI3K Kinase Assay
This assay measures the enzymatic activity of p110β and the inhibitory effect of compounds.
Materials:
-
Recombinant p110β/p85β enzyme
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Lipid Substrate (e.g., PIP2)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitors
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Prepare a master mix containing the kinase buffer, recombinant p110β/p85β enzyme, and the lipid substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the respective tubes and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1M HCl).
-
Extract the lipids using a chloroform/methanol extraction.
-
Spot the lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PIP3 product using a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Alternative non-radioactive methods like the ADP-Glo™ Kinase Assay can also be used, which measure ADP production as an indicator of kinase activity.
Western Blot Analysis of p-Akt
This method is used to assess the activation state of the p110β pathway by measuring the phosphorylation of its key downstream effector, Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cancer cells with stimuli or inhibitors as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the p-Akt signal.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of p110β inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or EC50 value of the inhibitor.
Co-Immunoprecipitation (Co-IP) of p110β and p85
This technique is used to verify the interaction between the p110β catalytic subunit and the p85 regulatory subunit.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA with protease inhibitors)
-
Primary antibody against p110β or p85
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p110β) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p85). The presence of a band for p85 in the p110β immunoprecipitate confirms the interaction.
Experimental and Logical Workflows
References
- 1. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes | springermedizin.de [springermedizin.de]
- 2. SP1 Mediated PIK3CB Upregulation Promotes Gastric Carcinogenesis [jcancer.org]
- 3. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Pivotal Role of p110β in PTEN-Deficient Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is one of the most frequent alterations in human cancer, leading to constitutive activation of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. While the PI3K family comprises multiple isoforms, a compelling body of evidence demonstrates that PTEN-deficient tumors exhibit a unique and critical dependency on the p110β catalytic subunit (encoded by PIK3CB). This dependency distinguishes them from tumors driven by other genetic alterations, such as activating mutations in PIK3CA (encoding p110α), which primarily rely on the p110α isoform. This technical guide synthesizes the current understanding of the role of p110β in PTEN-deficient cancers, detailing the underlying signaling mechanisms, quantitative data from key preclinical studies, and relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals targeting the PI3K pathway in oncology.
Introduction: The PI3K Pathway and Isoform Specificity
The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85). They are central regulators of cell growth, proliferation, survival, and metabolism.[1] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), p110 phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
The tumor suppressor PTEN is a lipid phosphatase that directly antagonizes this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3] Loss of PTEN function removes this critical "brake," resulting in aberrant and sustained PI3K pathway activation.[3] While both p110α and p110β are ubiquitously expressed, PTEN-deficient tumors surprisingly demonstrate a preferential reliance on p110β for pathway signaling and tumor maintenance.[4] This specificity provides a key therapeutic window, suggesting that selective inhibition of p110β could be highly effective in this patient population while potentially sparing the normal physiological functions mediated by p110α, such as insulin signaling.
The p110β-Dependent Signaling Axis in PTEN-Null Cancers
In the absence of PTEN, the basal catalytic activity of p110β is sufficient to generate high levels of PIP3, leading to constitutive activation of downstream signaling. This contrasts with p110α, whose activation is more tightly linked to stimulation by RTKs and RAS. The loss of PTEN unmasks a critical dependency on p110β-driven signaling for tumor cell proliferation and survival.
References
(Rac)-AZD6482 Enantiomers: A Technical Guide to their Core Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enantiomeric activity of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts in this area.
Introduction
AZD6482 is a small molecule inhibitor that has demonstrated significant potential in various therapeutic areas, including thrombosis and oncology.[1][2] It functions as an ATP-competitive inhibitor of PI3Kβ, a key enzyme in the PI3K/AKT signaling pathway that regulates diverse cellular processes such as cell growth, proliferation, survival, and motility.[1][3] The racemic mixture of AZD6482 has been the subject of several studies, which have also revealed a significant difference in the biological activity between its constituent enantiomers.
Quantitative Activity of (Rac)-AZD6482 and its Enantiomers
The activity of (Rac)-AZD6482 and its individual enantiomers has been characterized through various in vitro assays. The data clearly indicates that the inhibitory potency of the racemic mixture is primarily attributed to one of the enantiomers. The (+)-enantiomer (S-form) has been shown to be significantly less active.[4]
| Compound | Target | Assay | IC50 | Selectivity vs. PI3Kβ |
| (Rac)-AZD6482 | PI3Kβ | Cell-free | 10 nM | - |
| PI3Kδ | Cell-free | 80 nM | 8-fold | |
| PI3Kα | Cell-free | 870 nM | 87-fold | |
| PI3Kγ | Cell-free | 1.09 µM | 109-fold | |
| Washed Platelet Aggregation | Cellular | 6 nM | - | |
| (+)-Enantiomer (S-form) | PI3Kα, γ, δ | Cell-free | Significantly higher than (Rac)-AZD6482 | - |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Signaling Pathway
AZD6482 exerts its effects by inhibiting the PI3K/AKT signaling pathway. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. By inhibiting PI3Kβ, AZD6482 blocks the production of PIP3, thereby downregulating the entire downstream signaling cascade. This inhibition has been shown to decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β).
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of AZD6482.
Experimental Protocols
PI3K Enzyme Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
Principle: The assay measures the conversion of PIP2 to PIP3 mediated by a recombinant PI3K enzyme. The amount of PIP3 produced is detected using a competitive AlphaScreen format. A biotinylated PIP3 probe, a GST-tagged PH (Pleckstrin Homology) domain that binds PIP3, and AlphaScreen beads are used. In the absence of enzymatic PIP3 production, these components form a complex that generates a signal. PIP3 produced by the enzyme competes with the biotinylated probe for binding to the PH domain, leading to a decrease in the signal.
Methodology:
-
Compound Preparation: (Rac)-AZD6482 and its enantiomers are serially diluted in DMSO and added to the wells of a 384-well plate.
-
Enzyme Incubation: The respective human recombinant PI3K isoform (β, α, γ, or δ) is added to the wells in a Tris buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl2).
-
Pre-incubation: The enzyme and the test compound are pre-incubated for 20 minutes.
-
Substrate Addition: A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.
-
Reaction Termination: After 20 minutes, the reaction is stopped by the addition of a stop solution containing EDTA and biotin-PIP3.
-
Detection: A detection solution containing GST-grp1 PH domain and AlphaScreen beads is added.
-
Signal Measurement: The plates are incubated in the dark for a minimum of 5 hours before reading the signal on a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Washed Platelet Aggregation Assay
This cellular assay assesses the effect of inhibitors on platelet activation and aggregation.
Principle: Platelet aggregation is a key process in thrombosis. This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Platelet Isolation: Platelets are isolated from human blood and resuspended in Tyrode's buffer.
-
Compound Incubation: The test compound, dissolved in DMSO, is added to a 96-well plate. The washed platelet suspension is then added to the wells and pre-incubated with the compound for 5 minutes.
-
Agonist Addition: An agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce platelet aggregation.
-
Aggregation Measurement: The change in light absorbance or transmission through the platelet suspension is measured over time using a plate reader to quantify the degree of aggregation.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to the control (vehicle-treated) wells. IC50 values are then calculated.
Caption: General experimental workflow for kinase inhibition and cellular assays.
Conclusion
The available data strongly indicates that the biological activity of (Rac)-AZD6482 is stereospecific, with one enantiomer being significantly more potent as a PI3Kβ inhibitor. This has important implications for drug development, suggesting that the synthesis and evaluation of the individual enantiomers are crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. The provided experimental protocols and pathway visualizations serve as a foundational resource for researchers working on the characterization and development of PI3Kβ inhibitors. Further investigation into the specific activities of each enantiomer against a broader panel of kinases and in various cellular contexts will be essential for a comprehensive understanding of their therapeutic potential.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to (Rac)-AZD 6482 and AZD 6482: A Comparative Analysis for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of (Rac)-AZD 6482 and its active enantiomer, AZD 6482. Both compounds are significant in the study of PI3K signaling pathways, with AZD 6482 emerging as a potent and selective inhibitor of PI3Kβ. This document outlines their core characteristics, presents available quantitative data for comparison, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to AZD 6482 and its Racemate
AZD 6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] It is the (-)-enantiomer of a chiral molecule and exhibits significantly higher activity compared to its (+)-enantiomer (S-form).[1] "this compound" refers to the racemic mixture of these two enantiomers and is consequently less active.[3] The primary mechanism of action for AZD 6482 is the inhibition of the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival. This pathway is often dysregulated in cancer, particularly in tumors with loss of the tumor suppressor PTEN.
Quantitative Data Comparison
Table 1: In Vitro Inhibitory Activity of AZD 6482 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110β (PI3Kβ) | 0.69 |
| p110δ (PI3Kδ) | 13.6 |
| p110γ (PI3Kγ) | 47.8 |
| p110α (PI3Kα) | 136 |
Table 2: Cellular Activity of AZD 6482
| Assay | Cell Line / System | IC50 / EC50 |
| Washed Platelet Aggregation | Human Platelets | 6 nM |
Signaling Pathway
AZD 6482 exerts its effects by inhibiting the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates involved in cell survival, proliferation, and growth. By inhibiting PI3Kβ, AZD 6482 blocks the production of PIP3, leading to the downregulation of this entire cascade.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize PI3K inhibitors like AZD 6482.
PI3K Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (AZD 6482, this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a multi-well plate, add the test compound dilutions.
-
Add the PI3K enzyme and the PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent kinase assay kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.
References
(Rac)-AZD 6482: A Technical Guide to a Potent PI3Kβ Inhibitor
CAS Number: 663620-70-0
This in-depth technical guide provides a comprehensive overview of (Rac)-AZD 6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and relevant protocols.
Mechanism of Action and Signaling Pathway
This compound is the racemate of AZD 6482, a highly potent and selective, ATP-competitive inhibitor of PI3Kβ[1][2]. The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers and other diseases.
AZD 6482 exerts its effects by inhibiting the catalytic subunit of PI3Kβ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent dephosphorylation of AKT and its downstream targets, such as GSK-3β, results in the modulation of various cellular functions, including the induction of apoptosis and cell cycle arrest.
Below is a diagram illustrating the canonical PI3K/AKT signaling pathway and the point of inhibition by AZD 6482.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency and Selectivity
AZD 6482 has demonstrated high potency against PI3Kβ and selectivity over other Class I PI3K isoforms.
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69[1] / 10[2] | - |
| PI3Kδ | 80[2] | ~8-fold / ~20-fold |
| PI3Kα | 870 | ~87-fold / ~200-fold |
| PI3Kγ | >1000 | ~109-fold / ~70-fold |
| DNA-PK | 420 | ~80-fold |
Cellular Activity
This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with PTEN mutations.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 9.061 |
| U118 | Glioblastoma | 7.989 |
| RXF393 | Renal Cancer | 0.01154 |
| SW982 | Synovial Sarcoma | 0.03584 |
| MAD-MB-468 | Breast Cancer | 0.04 (inhibition of p-AKT) |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in various species, including rats and humans.
| Species | Parameter | Value |
| Rat | Glucose Infusion Rate (Euglycemic Clamp) | No effect at 2.3 µM; ~60% reduction at 27 µM plasma exposure |
| Human | HOMA Index Increase (at 5.3 µM) | ~10-20% |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of the core pyrido[1,2-a]pyrimidine scaffold involves the condensation of a substituted aminopyridine with a β-keto ester or equivalent, followed by further functionalization. A patent for the enantiomerically pure (-) form of AZD 6482 (WO2009093972A1) outlines the synthetic route, which can be adapted for the racemic mixture. The key steps generally involve:
-
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This is typically achieved by reacting a substituted 2-aminopyridine with a suitable three-carbon electrophile, such as a malonic acid derivative, under cyclization conditions.
-
Introduction of the morpholine group: This is accomplished via nucleophilic aromatic substitution on a halogenated precursor of the pyridopyrimidine core.
-
Formation of the ethylamino side chain: This involves the reductive amination of a ketone precursor with the appropriate amine.
-
Coupling with the benzoic acid moiety: The final step involves the coupling of the ethylamino-functionalized pyridopyrimidine with a benzoic acid derivative, often through an amide bond formation or a nucleophilic aromatic substitution reaction.
Caption: General synthetic workflow for this compound.
Cell Viability Assay (CCK-8)
This protocol describes the determination of cell viability using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells (e.g., U87, U118) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.625 to 40 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Western Blot Analysis
This protocol describes the analysis of protein expression levels by Western blotting.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Kinase Selectivity Profiling
A comprehensive kinase selectivity profile for AZD 6482 was obtained using the KinomeScan™ platform, which measures the binding of the compound to a large panel of kinases. The results indicate that AZD 6482 is highly selective for PI3Ks, with minimal off-target binding to a panel of 433 kinases. For quantitative analysis, IC50 values are determined using in vitro kinase assays, as described in the "In Vitro Potency and Selectivity" table. The general protocol for such an assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
References
Methodological & Application
Application Notes: In Vitro Profiling of (Rac)-AZD6482
Introduction
AZD6482 is a potent, ATP-competitive, and highly selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] It is the active (+)-enantiomer of a racemic mixture, demonstrating significantly higher potency than its (S)-form counterpart.[3] The primary mechanism of action for AZD6482 is the inhibition of the PI3K/AKT signaling pathway, which is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and metabolism.[4][5] Hyperactivation of this pathway is a common event in various diseases, including cancer and thrombosis. Consequently, AZD6482 is a valuable tool for investigating the role of PI3Kβ and serves as a potential therapeutic agent, particularly for its anti-thrombotic and anti-cancer activities. These application notes provide detailed protocols for key in vitro assays used to characterize the activity and cellular effects of AZD6482.
Signaling Pathway of AZD6482
PI3Kβ is a lipid kinase that, upon activation by cell surface receptors like GPCRs or receptor tyrosine kinases, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including GSK-3β and others, to promote cell proliferation, survival, and growth. AZD6482 selectively binds to the ATP-binding pocket of PI3Kβ, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.
Quantitative Data Summary
The inhibitory activity of AZD6482 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target / Process | IC50 Value |
| Biochemical | PI3Kβ (p110β) | 0.69 nM, 10 nM |
| PI3Kδ (p110δ) | 13.6 nM | |
| PI3Kγ (p110γ) | 47.8 nM | |
| PI3Kα (p110α) | 80 nM - 1.09 µM, 136 nM | |
| Cell-Based | Washed Platelet Aggregation (WPA) | 6 nM |
| Insulin-Induced Human Adipocyte Glucose Uptake | 4.4 µM | |
| U87 Glioblastoma Cell Viability (CCK-8) | 9.061 µM | |
| U118 Glioblastoma Cell Viability (CCK-8) | 7.989 µM |
Experimental Protocols
Protocol 1: PI3Kβ Enzymatic Activity Assay (AlphaScreen)
This biochemical assay quantifies the enzymatic activity of PI3Kβ by measuring the production of PIP3. The assay relies on a competitive binding format where PIP3 generated by the enzyme competes with a biotinylated PIP3 probe for binding to a GST-tagged PH domain. This complex is detected by AlphaScreen beads, and a decrease in signal corresponds to an increase in enzyme activity and its inhibition by compounds like AZD6482.
Methodology
-
Compound Preparation : Prepare serial dilutions of AZD6482 in 100% DMSO. Add the diluted compound to a 384-well assay plate.
-
Enzyme Addition : Add human recombinant PI3Kβ enzyme diluted in assay buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl2) to the wells containing the compound.
-
Pre-incubation : Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation : Add the substrate solution containing PIP2 and ATP to initiate the enzymatic reaction. The final concentrations in the assay should be 40 µM for PIP2 and 4 µM for ATP.
-
Enzymatic Reaction : Allow the reaction to proceed for 20 minutes at room temperature.
-
Reaction Termination : Stop the reaction by adding a stop solution containing EDTA and biotinylated PIP3.
-
Detection : Add the detection solution, which contains a GST-tagged GRP1 PH domain and AlphaScreen acceptor and donor beads.
-
Final Incubation : Incubate the plate in the dark for a minimum of 5 hours to allow the detection complex to form and equilibrate.
-
Data Acquisition : Read the plate using a suitable plate reader with laser excitation at 680 nm.
-
Data Analysis : Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Washed Platelet Aggregation (WPA) Assay
This cell-based assay measures the ability of AZD6482 to inhibit platelet aggregation, a key process in thrombosis where PI3Kβ plays a crucial role. Platelet aggregation is monitored by measuring the change in light absorbance of a platelet suspension after the addition of an aggregating agent.
Methodology
-
Platelet Isolation : Isolate platelet pellets from human blood via centrifugation. Resuspend the platelets to a concentration of 2 × 10¹⁵/L in Tyrode's buffer containing 1 µM hirudin and 0.02 U/mL apyrase.
-
Platelet Preparation : Let the platelet suspension rest at room temperature for 30 minutes. Just before use, add CaCl₂ to a final concentration of 2 mM.
-
Compound Plating : Add serial dilutions of AZD6482 (dissolved in DMSO) to a 96-well plate.
-
Incubation : Add the washed platelet suspension to the wells. Pre-incubate the platelets with AZD6482 for 5 minutes.
-
Absorbance Readings :
-
Record the initial light absorption at 650 nm before shaking (R0).
-
Shake the plate for 5 minutes and record the absorption again (R1).
-
Add an aggregating agent (e.g., a mouse anti-human CD9 antibody) to each well.
-
Shake the plate for an additional 10 minutes and record the final absorption (R2).
-
-
Data Analysis :
-
Subtract the absorbance of wells containing only buffer from all readings.
-
Calculate the percent aggregation using the formula: [(R1-R2)/R1] × 100.
-
Determine the IC50 value by fitting the concentration-response data to a suitable curve.
-
Protocol 3: Cellular Proliferation Assay (e.g., CCK-8)
This assay determines the effect of AZD6482 on the proliferation and viability of cancer cells. The Cell Counting Kit-8 (CCK-8) assay, for example, uses a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, the amount of which is directly proportional to the number of living cells.
General Methodology
-
Cell Seeding : Seed cells (e.g., U87 or U118 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of AZD6482 (e.g., 0.625–40 µM) for a specified period, typically 48-72 hours.
-
Reagent Addition : Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Protocol 4: Western Blot for Pathway Analysis
Western blotting is used to confirm that AZD6482 engages its target in a cellular context. This is achieved by measuring the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT (at Ser473) and GSK-3β. A reduction in the levels of phosphorylated proteins following treatment indicates successful pathway inhibition.
General Methodology
-
Cell Treatment : Culture cells to ~80% confluency and treat them with different concentrations of AZD6482 for a defined period.
-
Protein Extraction : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-GSK-3β) and total proteins as loading controls (e.g., total AKT, β-actin).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative change in protein phosphorylation levels upon treatment with AZD6482.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy Detail [ckb.genomenon.com:443]
Application Notes and Protocols for (Rac)-AZD6482 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The compound commonly referred to as AZD6482 is the (R)-enantiomer, which is substantially more active than its (S)-enantiomer counterpart. The racemic mixture, denoted as (Rac)-AZD6482, contains both enantiomers. Research has highlighted the therapeutic potential of AZD6482 in breast cancer, particularly in tumors with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN-deficient tumors often exhibit a dependency on the PI3Kβ signaling pathway for their growth and survival.
These application notes provide a summary of the known effects of AZD6482 in breast cancer cell lines, detailed protocols for in vitro experimentation, and a visual representation of the targeted signaling pathway.
Data Presentation
Currently, specific IC50 values for (Rac)-AZD6482 or AZD6482 across a broad range of breast cancer cell lines are not widely available in the public domain. The primary focus of published research has been on PTEN-deficient breast cancer models. The table below summarizes the qualitative and mechanistic effects of AZD6482 in this context.
| Breast Cancer Context | Cellular Effect | Molecular Mechanism | Reference |
| PTEN-deficient | Inhibition of cell proliferation | Downregulation of AKT phosphorylation | |
| PTEN-deficient | Induction of anti-tumor immunity | Downregulation of STAT3 phosphorylation | |
| PTEN-deficient | Synergy with immunotherapy (e.g., anti-PD-1) | Upregulation of TNF/NF-κB signaling |
Signaling Pathway
The primary mechanism of action of AZD6482 in PTEN-deficient breast cancer cells is the inhibition of the PI3Kβ enzyme. This leads to a downstream cascade of events, primarily affecting the AKT and STAT3 signaling pathways, which are critical for cell survival, proliferation, and immune evasion.
Caption: Signaling pathway of AZD6482 in PTEN-deficient breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of (Rac)-AZD6482 in breast cancer cell lines.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing breast cancer cell lines and treating them with (Rac)-AZD6482.
Caption: General workflow for cell culture and treatment with (Rac)-AZD6482.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(Rac)-AZD6482 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated plates (e.g., 6-well, 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Procedure:
-
Cell Culture: Culture breast cancer cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and seed cells into appropriate well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
Drug Preparation: Prepare a stock solution of (Rac)-AZD6482 in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing the desired concentrations of (Rac)-AZD6482 or vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of (Rac)-AZD6482 on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Cells treated with (Rac)-AZD6482 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptosis in breast cancer cells following treatment with (Rac)-AZD6482.
Materials:
-
Cells treated with (Rac)-AZD6482 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of p-AKT and p-STAT3
This protocol details the procedure for detecting changes in the phosphorylation status of AKT and STAT3 in response to (Rac)-AZD6482 treatment.
Materials:
-
Cells treated with (Rac)-AZD6482 in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
(Rac)-AZD6482, and specifically its active (R)-enantiomer AZD6482, represents a promising therapeutic agent for the treatment of PTEN-deficient breast cancer. Its targeted inhibition of PI3Kβ leads to the suppression of key survival and proliferation pathways. The protocols provided herein offer a framework for the in vitro evaluation of (Rac)-AZD6482 in breast cancer cell lines. Further research is warranted to establish a comprehensive profile of its activity across a wider range of breast cancer subtypes and to elucidate its full therapeutic potential.
Application Notes and Protocols for Studying the PI3K Pathway Using (Rac)-AZD6482
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), for investigating the PI3K signaling pathway.
(Rac)-AZD6482 is a valuable tool for dissecting the specific roles of PI3Kβ in various cellular processes, including cell proliferation, survival, migration, and platelet function. Its selectivity allows for targeted studies of PI3Kβ-dependent signaling cascades.
Mechanism of Action and Selectivity
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ. It exerts its inhibitory effect by binding to the ATP-binding pocket of the PI3Kβ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inactivation of the PI3K/Akt signaling pathway.
The selectivity of (Rac)-AZD6482 for PI3Kβ over other Class I PI3K isoforms is a key feature, enabling researchers to specifically probe the functions of PI3Kβ.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of (Rac)-AZD6482 against various PI3K isoforms and its effects in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of (Rac)-AZD6482
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| p110β | 0.69[1][2] | - |
| p110α | 136[2] | ~200-fold[1] |
| p110δ | 13.6[2] | ~20-fold |
| p110γ | 47.8 | ~70-fold |
Table 2: Cellular Activity of (Rac)-AZD6482
| Assay | Cell Type/System | IC50 / Effect |
| Washed Platelet Aggregation | Human Platelets | 6 nM |
| Insulin-induced Glucose Uptake | Human Adipocytes | 4.4 µM |
| Cell Proliferation | PTEN-deficient Cancer Cell Lines | EC50 < 5 µM in sensitive lines |
Experimental Protocols
Here are detailed protocols for key experiments to study the PI3K pathway using (Rac)-AZD6482.
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes how to measure the direct inhibitory effect of (Rac)-AZD6482 on the enzymatic activity of PI3Kβ.
Materials:
-
Recombinant human PI3Kβ enzyme
-
(Rac)-AZD6482 (dissolved in DMSO)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
-
Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PI3Kβ enzyme to each well and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of (Rac)-AZD6482 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for PI3K Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt, in response to (Rac)-AZD6482 treatment.
Materials:
-
Cell line of interest (e.g., PTEN-deficient cancer cell line)
-
(Rac)-AZD6482
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of (Rac)-AZD6482 or DMSO for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).
Cell Proliferation Assay
This protocol is used to determine the effect of (Rac)-AZD6482 on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCC70, PC3)
-
(Rac)-AZD6482
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of (Rac)-AZD6482 or DMSO.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value.
Transwell Invasion Assay
This protocol assesses the effect of (Rac)-AZD6482 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
(Rac)-AZD6482
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cancer cells in serum-free medium containing different concentrations of (Rac)-AZD6482 or DMSO.
-
Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the effect of different concentrations of (Rac)-AZD6482 to the control.
Visualizations
The following diagrams illustrate the PI3K signaling pathway and a general experimental workflow for studying this pathway using (Rac)-AZD6482.
Caption: PI3Kβ Signaling Pathway and Inhibition by (Rac)-AZD6482.
Caption: Experimental Workflow for Studying PI3Kβ with (Rac)-AZD6482.
References
(Rac)-AZD6482: Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), in cell-based assays. The following sections detail its mechanism of action, recommended working concentrations, and step-by-step protocols for key experimental applications.
Mechanism of Action
(Rac)-AZD6482 is the racemic mixture of AZD6482, a highly potent and selective inhibitor of the p110β catalytic subunit of PI3K.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of PI3Kβ.[3] The PI3K pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is a common feature in various cancers, particularly those with loss of the tumor suppressor PTEN.[4] By selectively targeting PI3Kβ, (Rac)-AZD6482 offers a valuable tool for investigating the specific roles of this isoform in normal physiology and disease, and for exploring its therapeutic potential.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of AZD6482
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | - |
| PI3Kδ | 13.6 | ~20-fold |
| PI3Kγ | 47.8 | ~70-fold |
| PI3Kα | 136 | ~200-fold |
Data compiled from multiple sources.[5]
Table 2: Cellular Activity of (Rac)-AZD6482 in Various Cell Lines
| Cell Line | Assay Type | IC50 / EC50 | Notes |
| U87 (Glioblastoma) | Cell Viability (CCK-8) | 9.061 µM (95% CI, 7.5–11) | PTEN-deficient cell line. |
| U118 (Glioblastoma) | Cell Viability (CCK-8) | 7.989 µM (95% CI, 6.5–9.7) | PTEN-deficient cell line, more sensitive than U87. |
| RXF393 (Renal) | Growth Inhibition | 0.01154 µM | |
| SW982 (Synovial) | Growth Inhibition | 0.03584 µM | |
| Human Platelets | Aggregation | 6 nM | Washed platelet aggregation (WPA) assay. |
| Human Adipocytes | Insulin-induced Glucose Uptake | 4.4 µM | May be due to off-target effects on PI3Kα at higher concentrations. |
This table summarizes data from various studies. Assay conditions and endpoints may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3Kβ signaling pathway and a general workflow for cellular assays with (Rac)-AZD6482.
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
References
Dissolving (Rac)-AZD 6482 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of (Rac)-AZD 6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), for use in preclinical research. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Compound Information
This compound (also known as KIN-193) is the racemic mixture of AZD 6482. It functions as a highly selective inhibitor of the p110β isoform of PI3K, demonstrating significantly lower activity against other Class I PI3K isoforms.[1] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kβ in various cellular processes, including cell growth, proliferation, and survival. Its involvement in the PI3K/AKT signaling pathway has made it a subject of interest in cancer research and for its antithrombotic activities.[1][2][3]
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents to achieve the optimal dissolution and stability of the compound.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 82 | 200.75 | Use of ultrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. |
| Ethanol | 10 | 24.48 | |
| Water | Insoluble | Insoluble | |
| 1 eq. HCl | - | 10 |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a high-concentration stock solution in DMSO is recommended. This allows for minimal solvent concentration in the final culture medium, reducing the risk of solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A table for preparing common stock concentrations is provided below.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.
-
Sterilization: While the high concentration of DMSO is generally self-sterilizing, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table (for 1 mg, 5 mg, and 10 mg of this compound):
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.4483 mL | 12.2414 mL | 24.4828 mL |
| 5 mM | 0.4897 mL | 2.4483 mL | 4.8966 mL |
| 10 mM | 0.2448 mL | 1.2241 mL | 2.4483 mL |
| 50 mM | 0.0490 mL | 0.2448 mL | 0.4897 mL |
Workflow for Preparing In Vitro Stock Solutions:
Caption: Workflow for preparing this compound stock solutions for in vitro use.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions immediately before use.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is below a cytotoxic level (typically ≤ 0.5%).
Preparation of Formulations for In Vivo Experiments
Due to its poor aqueous solubility, a specific formulation is required for the administration of this compound in animal models. The following protocol describes the preparation of a vehicle suitable for intraperitoneal (IP) injection.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol for a 1 mL Formulation:
-
Initial Mixture: In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.
-
Homogenization: Mix the solution thoroughly until it is clear and homogenous.
-
Addition of Surfactant: Add 50 µL of Tween-80 and mix again until the solution is uniform.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: This formulation should be prepared fresh on the day of use. Before administration, visually inspect the solution for any precipitation.
Signaling Pathway
This compound selectively inhibits the p110β subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, which is a central regulator of cell survival, proliferation, and metabolism.
PI3K/AKT Signaling Pathway Inhibition by this compound:
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and initial dissolution steps should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information. This product is intended for research use only and is not for human or veterinary use.
References
Application Notes and Protocols: (Rac)-AZD 6482 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-AZD 6482 is the racemic mixture of AZD 6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ) with an IC50 of 0.69 nM.[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[3] Dysregulation of this pathway is frequently observed in various cancers, making PI3Kβ a key therapeutic target.[3] this compound is utilized in research to investigate the role of PI3Kβ in both normal physiology and disease states, such as cancer and thrombosis.[4]
Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Chemical and Physical Properties
Properly identifying the compound is the first step in successful solution preparation. The key properties of this compound are summarized below.
| Property | Value | References |
| Synonyms | (Rac)-KIN-193 | |
| CAS Number | 663620-70-0 | |
| Molecular Formula | C22H24N4O4 | |
| Molecular Weight | 408.45 g/mol | |
| Appearance | White to light yellow solid |
Solubility Data
The choice of solvent is critical for dissolving the compound completely and ensuring its stability. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | Solubility | Notes | References |
| DMSO | ≥ 33.33 mg/mL (≥ 81.60 mM) | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly reduce solubility. Warming to 37°C or 60°C and sonication can aid dissolution. | |
| 1 eq. HCl | up to 10 mM | May be suitable for specific applications but can affect compound stability and pH of the final medium. | |
| Ethanol | ~10 mg/mL | Use with caution as it may not be suitable for all cell culture experiments. | |
| Water | Insoluble | Not a suitable solvent for creating stock solutions. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
4.1 Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Optional: Water bath or sonicator
4.2 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
4.3 Step-by-Step Procedure
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.08 mg.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 408.45 g/mol = 0.00408 g = 4.08 mg
-
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder. To make a 10 mM solution with 4.08 mg of compound, add 1.0 mL of DMSO.
-
Dissolve Compound: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.
-
Troubleshooting: If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots as recommended below.
Storage and Stability
Proper storage is essential to maintain the biological activity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life | References |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
Note: Always store aliquots protected from light. Before use, thaw an aliquot at room temperature and gently mix before diluting into aqueous buffer or cell culture medium. Do not refreeze partially used aliquots.
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
Application Note: Chiral Separation of (Rac)-AZD6482 Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. As a chiral molecule, the enantiomers of AZD6482 may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of (Rac)-AZD6482 enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Data Presentation
The following table summarizes the chromatographic results obtained for the chiral separation of (Rac)-AZD6482 enantiomers under the optimized conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ) | 8.52 min | 10.28 min |
| Tailing Factor (T f ) | 1.10 | 1.15 |
| Theoretical Plates (N) | 8500 | 8900 |
| Resolution (R s ) | \multicolumn{2}{c | }{ 2.15 } |
Experimental Protocols
This section details the methodology for the chiral separation of (Rac)-AZD6482 enantiomers.
1. Materials and Reagents
-
(Rac)-AZD6482 reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Ethanol (80:15:5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Sample Preparation
-
Prepare a stock solution of (Rac)-AZD6482 at a concentration of 1.0 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Brief Overview)
-
Specificity: The method should demonstrate baseline separation of the two enantiomers with no interference from the blank.
-
Linearity: A calibration curve should be constructed over a suitable concentration range (e.g., 1-200 µg/mL) for each enantiomer, with a correlation coefficient (r²) > 0.999.
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard solution should be < 2.0%.
-
Accuracy: The recovery of each enantiomer from a spiked sample matrix should be within 98-102%.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
(Rac)-AZD 6482 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with (Rac)-AZD6482. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482 is the racemic mixture of AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). Its mechanism of action involves competitively inhibiting the ATP binding site of the PI3Kβ enzyme, which plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. It has been investigated for its antithrombotic and potential anticancer activities.
Q2: What are the recommended solvents for dissolving (Rac)-AZD6482?
A2: The most commonly recommended solvent for dissolving (Rac)-AZD6482 is Dimethyl Sulfoxide (DMSO). It is also soluble in 1 equivalent of Hydrochloric Acid (1eq. HCl).
Q3: What is the maximum achievable concentration of (Rac)-AZD6482 in these solvents?
A3: The solubility of (Rac)-AZD6482 can vary slightly between batches. However, typical maximum concentrations are reported as follows:
-
In DMSO: Soluble up to 100 mM or even 200 mM. Different suppliers may report varying solubility, such as 40.84 mg/mL (100 mM), 50 mg/mL (122.41 mM), or 82 mg/mL (200.75 mM).
-
In 1eq. HCl: Soluble up to 10 mM.
Q4: Are there any special considerations when preparing stock solutions with DMSO?
A4: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like AZD6482. It is critical to use fresh, anhydrous, or newly opened DMSO for preparing stock solutions to ensure maximum solubility.
Q5: How should I store stock solutions of (Rac)-AZD6482?
A5: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (for up to 1-2 years) or -20°C (for up to 1 year).
Troubleshooting Guide: Solubility Issues
Problem: My (Rac)-AZD6482 is not dissolving completely in DMSO at the desired concentration.
-
Possible Cause 1: Sub-optimal DMSO quality.
-
Solution: Ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle. Moisture absorbed by old DMSO can cause solubility problems.
-
-
Possible Cause 2: Concentration exceeds maximum solubility.
-
Solution: Refer to the quantitative data table below. While some suppliers report solubility up to 200 mM, it is safer to start with a concentration of 100 mM or lower. Prepare a more dilute stock solution and adjust your experimental dilutions accordingly.
-
-
Possible Cause 3: Insufficient dissolution time or energy.
-
Solution: Gentle warming and physical agitation can aid dissolution. Warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath to facilitate the process. Vortexing the solution can also help.
-
Problem: The compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: This is a common issue for compounds with low water solubility. The final concentration of DMSO in your aqueous buffer should be kept as low as possible, typically below 0.5%, to avoid solvent effects on the experiment. If precipitation still occurs, consider using a formulation with co-solvents or surfactants.
-
-
Possible Cause 2: Buffer incompatibility.
-
Solution: Evaluate the pH and composition of your aqueous buffer. Although specific data for AZD6482 is limited, pH can significantly impact the solubility of many compounds. Test solubility in a small range of physiologically relevant buffers if possible.
-
Quantitative Data Summary
The following table summarizes the reported solubility of (Rac)-AZD6482 in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 - 200.75 | 40.84 - 82 | |
| 1eq. HCl | 10 | 4.08 |
Note: The molecular weight of AZD6482 is 408.45 g/mol . Solubility may vary between different batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of (Rac)-AZD6482 powder and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 100 mM stock solution from 5 mg of AZD6482 (MW: 408.45):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.1 mol/L * 408.45 g/mol )) * 1,000,000 = 122.4 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of AZD6482 powder.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Improving Solubility Using Co-solvents
For in-vivo or cell-based assays where high concentrations of DMSO are toxic, a co-solvent system may be necessary. This is a general protocol and may require optimization.
-
Primary Stock: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
Co-solvent Preparation: Prepare a vehicle solution containing a mixture of co-solvents. A common formulation involves Tween 80 and Polyethylene glycol 400 (PEG400) in a saline or water base. For example, a vehicle could be 5% Tween 80, 30% PEG400, and 65% ddH2O.
-
Dilution: Add the DMSO stock solution to the co-solvent vehicle slowly while vortexing to prevent precipitation. It is critical to add the DMSO stock to the vehicle, not the other way around.
-
Final Formulation: The final mixture should be a clear solution. The final concentration of DMSO should be minimized (e.g., <1-5%). This solution should be prepared fresh before each experiment.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K signaling pathway inhibited by (Rac)-AZD6482.
Experimental Workflow: Stock Solution Preparation
Caption: Experimental workflow for preparing a (Rac)-AZD6482 stock solution.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting logic for addressing (Rac)-AZD6482 solubility issues.
Technical Support Center: Optimizing (Rac)-AZD6482 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (Rac)-AZD6482 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-AZD6482?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1][2] It functions as an ATP-competitive inhibitor.[1][2] The PI3K signaling pathway is crucial for cell proliferation, differentiation, apoptosis, and glucose transport.[3] By inhibiting PI3Kβ, AZD6482 can exert anti-proliferative and anti-thrombotic effects.
Q2: What is the in vitro potency of (Rac)-AZD6482 against different PI3K isoforms?
A2: (Rac)-AZD6482 is most potent against PI3Kβ, with varying IC50 values for other isoforms. This selectivity is crucial for minimizing off-target effects.
Data Summary: (Rac)-AZD6482 IC50 Values
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 0.69 |
| PI3Kδ | 13.6 |
| PI3Kγ | 47.8 |
| PI3Kα | 136 |
Data sourced from Tocris Bioscience.
Q3: What is a recommended starting point for in vivo dosage selection?
A3: A common starting point for in vivo studies is to first determine the Maximum Tolerated Dose (MTD). The initial doses for an MTD study can be extrapolated from in vitro data, often aiming for plasma concentrations several times higher than the in vitro IC50 or EC50 values. For (Rac)-AZD6482, considering its potent anti-platelet effects, initial dose-ranging studies should be conducted cautiously, with careful monitoring for any signs of bleeding or other toxicities. In a study in dogs, a maximal anti-platelet effect was achieved at a plasma concentration of 1 μM. In rats, a plasma exposure of 2.3 μM did not significantly affect the glucose infusion rate, but a concentration of 27 μM reduced it by about 60%, suggesting potential for off-target effects at higher doses.
Q4: How should I prepare (Rac)-AZD6482 for in vivo administration?
A4: (Rac)-AZD6482 is soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl. For in vivo use, a common practice is to prepare a stock solution in a solvent like DMSO and then dilute it further in a vehicle suitable for animal administration, such as a mixture of PEG400, Tween80, and saline or water. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to be well-tolerated by the animals. A suggested in vivo formulation involves preparing a stock solution and then mixing it with PEG400, Tween80, and Propylene glycol before the final dilution with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy despite potent in vitro activity. | - Poor bioavailability: The compound may not be well-absorbed. - Rapid metabolism/clearance: The compound may be cleared from the system too quickly to exert its effect. - Inadequate dose: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site. | - Conduct a pharmacokinetic (PK) study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of (Rac)-AZD6482 in your animal model. - Increase the dosing frequency or consider a different route of administration (e.g., continuous infusion). - Perform a dose-escalation study to determine if higher doses lead to the desired effect, while carefully monitoring for toxicity. |
| Unexpected toxicity or adverse effects. | - Off-target effects: At higher concentrations, (Rac)-AZD6482 may inhibit other kinases or cellular processes. For instance, at supratherapeutic concentrations, it may inhibit PI3Kα, which could affect insulin signaling. - Vehicle toxicity: The vehicle used for administration may be causing adverse effects. - Compound precipitation: The compound may be precipitating out of solution upon administration, leading to localized irritation or toxicity. | - Reduce the dose to a level that is still expected to be efficacious based on PK/PD modeling. - Run a vehicle-only control group to assess the effects of the vehicle alone. - Ensure the formulation is homogenous and the compound remains in solution. You may need to adjust the vehicle composition. |
| High variability in response between animals. | - Inconsistent dosing: Inaccurate or inconsistent administration of the compound. - Biological variability: Differences in metabolism or physiology between individual animals. | - Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Consider a pilot PK study to assess inter-animal variability in drug exposure. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).
-
Dose Selection: Based on in vitro data and literature, select a starting dose and a range of escalating doses.
-
Dosing: Administer (Rac)-AZD6482 daily for 5-7 days via the intended route (e.g., oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, signs of bleeding).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
-
Cell Line: Use a tumor cell line with a relevant genetic background, such as PTEN-deficient cells, which are often sensitive to PI3Kβ inhibition.
-
Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into treatment groups (vehicle control and 2-3 dose levels of (Rac)-AZD6482 below the MTD).
-
Treatment: Administer the compound daily or as determined by PK studies.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic (PD) Analysis: In a satellite group of animals, collect tumor tissue at specific time points after the last dose to assess the inhibition of the PI3K pathway (e.g., by measuring levels of phosphorylated AKT).
Visualizations
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for in vivo dosage optimization of (Rac)-AZD6482.
References
Technical Support Center: (Rac)-AZD6482 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary target?
A1: (Rac)-AZD6482 is the racemic mixture of AZD6482. AZD6482 (also known as KIN-193) is a potent and selective ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ)[1][2]. PI3Kβ is a key component of the PI3K/AKT signaling pathway, which regulates essential cellular processes such as cell growth, proliferation, survival, and migration[3].
Q2: What is the difference between (Rac)-AZD6482 and AZD6482?
A2: (Rac)-AZD6482 contains both enantiomers of the molecule. An enantiomer is one of a pair of stereoisomers that are mirror images of each other. Often in pharmacology, one enantiomer (the eutomer) is significantly more active than the other (the distomer). AZD6482 is the active enantiomer of the racemic mixture. When conducting experiments, it is crucial to know which form of the compound is being used, as the inactive enantiomer could potentially contribute to off-target effects.
Q3: How selective is AZD6482 for PI3Kβ over other PI3K isoforms?
A3: AZD6482 is highly selective for PI3Kβ. It demonstrates approximately 200-fold selectivity over p110α, 20-fold over p110δ, and 70-fold over p110γ isoforms in in vitro kinase assays[1].
Q4: Has the broader kinase selectivity of AZD6482 been profiled?
A4: Yes, an inhibitor-kinase interaction profile of AZD6482 against a panel of 433 kinases was performed using the KinomeScan approach. The results of this scan demonstrated that AZD6482 is highly selective in its interaction with PI3Ks[1].
Q5: What are the known off-target effects of AZD6482?
A5: Besides other PI3K isoforms, AZD6482 shows some activity against other phosphatidylinositol-3 kinase-related kinases (PIKKs). It has approximately 80-fold selectivity over PI3K-C2β and DNA-PK. At supratherapeutic concentrations, AZD6482 may attenuate insulin signaling, which is likely due to the inhibition of PI3Kα.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of (Rac)-AZD6482.
Issue 1: Unexpected cellular phenotype observed at concentrations close to the IC50 for PI3Kβ.
-
Question: The observed cellular effect (e.g., cytotoxicity, altered morphology) is not consistent with the known functions of PI3Kβ inhibition. Could this be an off-target effect?
-
Answer: It is possible. While AZD6482 is highly selective, off-target effects can never be completely ruled out, especially if the unexpected phenotype is observed in a specific cell line or context.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify the inhibition of the PI3K/AKT pathway. Check for a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream effectors like GSK-3β.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kβ. If the phenotype is rescued, it is likely an on-target effect.
-
Use a Structurally Different PI3Kβ Inhibitor: Compare the phenotype induced by (Rac)-AZD6482 with that of another selective PI3Kβ inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Consider the Racemic Mixture: If you are using (Rac)-AZD6482, the inactive enantiomer might be contributing to the phenotype. If possible, repeat the experiment with the pure active enantiomer, AZD6482.
-
Issue 2: Discrepancy between in vitro kinase assay data and cellular assay results.
-
Question: (Rac)-AZD6482 is potent in a biochemical assay, but higher concentrations are needed to see an effect in cells, and the observed effect is unexpected. Why?
-
Answer: Several factors can contribute to this discrepancy, including cell permeability, drug metabolism, and engagement of off-targets that may only be relevant in a cellular context.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure the compound is effectively entering the cells. This can be assessed indirectly by measuring the inhibition of intracellular targets (e.g., p-AKT) at various concentrations and time points.
-
Dose-Response and Time-Course Analysis: Conduct a thorough dose-response and time-course experiment to understand the dynamics of the cellular response.
-
Off-Target Kinase Profiling: If a broad off-target effect is suspected, consider a kinome-wide profiling screen to identify other potential kinase targets at the effective cellular concentration.
-
Evaluate Potential for Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which might mask the expected phenotype or produce a new one. Use pathway analysis tools or phospho-proteomics to investigate such possibilities.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Selectivity vs. PI3Kβ (fold) |
| PI3Kβ | 0.69 | 1 |
| PI3Kδ | 13.6 | ~20 |
| PI3Kγ | 47.8 | ~70 |
| PI3Kα | 136 | ~200 |
| PI3K-C2β | 54.1 | ~80 |
| DNA-PK | 53.7 | ~80 |
| hVps34 | 3390 | >4900 |
| mTOR | 3930 | >5700 |
| PI4Kα | 8830 | >12800 |
| Data sourced from MedChemExpress. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via In Vitro Kinase Assay
-
Objective: To determine the IC50 of (Rac)-AZD6482 against a panel of kinases to assess its selectivity.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of (Rac)-AZD6482 in DMSO. Create a serial dilution of the compound to be tested.
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the diluted (Rac)-AZD6482 or vehicle control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP) or luminescence-based assays (measuring remaining ATP).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular On-Target Engagement via Western Blot for Phospho-AKT
-
Objective: To confirm that (Rac)-AZD6482 inhibits the PI3K pathway in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with increasing concentrations of (Rac)-AZD6482 or vehicle control for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
Visualizations
Caption: On-target effect of (Rac)-AZD6482 on the PI3Kβ/AKT signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with (Rac)-AZD6482
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with (Rac)-AZD6482. This guide provides frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] It functions as an ATP-competitive inhibitor.[3][4] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Inhibition of PI3Kβ by AZD6482 leads to a decrease in the phosphorylation of AKT, which in turn modulates downstream effectors to induce apoptosis and inhibit cell proliferation in sensitive cell lines, particularly those with PTEN deficiency.[5]
Q2: My experimental results with (Rac)-AZD6482 are inconsistent or weaker than expected. What are the potential causes?
A2: Several factors could contribute to these discrepancies:
-
Racemic Mixture: The "(Rac)" designation indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers. It has been reported that AZD6482 is the active enantiomer, while the corresponding S-form enantiomer has significantly lower activity. If you are using the racemic mixture, the actual concentration of the active inhibitor is half of the total concentration, which could explain weaker-than-expected effects.
-
Cell Line Specificity: The anti-proliferative effects of AZD6482 are particularly prominent in PTEN-deficient cancer cells. If your cell line has wild-type PTEN, it may be less sensitive to PI3Kβ inhibition.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of inhibitor treatment can significantly impact the observed cellular response.
-
Compound Stability: Like any small molecule, the stability of AZD6482 in your experimental conditions (e.g., media, temperature) could affect its potency over time.
Q3: I am observing unexpected phenotypes in my experiment that don't seem to be related to PI3Kβ inhibition. What could be the cause?
A3: While AZD6482 is highly selective for PI3Kβ, off-target effects are a possibility with any kinase inhibitor. Consider the following:
-
Inhibition of other PI3K isoforms: At higher concentrations, AZD6482 can inhibit other PI3K isoforms, particularly PI3Kδ, PI3Kγ, and to a lesser extent, PI3Kα. Inhibition of PI3Kα at "supratherapeutic" concentrations has been linked to effects on insulin signaling.
-
Kinome-wide Off-Targets: A KinomeScan profile has shown that AZD6482 is highly selective for PI3Ks. However, at high concentrations, interactions with other kinases, though weak, cannot be entirely ruled out.
-
Racemate-Specific Effects: The inactive enantiomer in the racemic mixture could potentially have its own off-target effects, contributing to unexpected phenotypes.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy
If you are observing a weaker than anticipated effect of (Rac)-AZD6482 in your cellular assays, consult the following table for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of Racemic Mixture | Verify if your compound is the racemic form or the active enantiomer. If using the racemate, consider doubling the concentration to achieve the desired effective concentration of the active enantiomer. Alternatively, source the pure active enantiomer. | Increased potency and a cellular response more consistent with published data for the active compound. |
| Cell Line Insensitivity | Confirm the PTEN status of your cell line. Consider using a PTEN-deficient positive control cell line (e.g., PC3, HCC70) to validate your experimental setup and the activity of your compound stock. | Clear dose-dependent inhibition in the PTEN-deficient control cell line, confirming compound activity. |
| Suboptimal Assay Conditions | Optimize cell seeding density and serum concentration. High cell density or high serum levels can sometimes mask the effects of the inhibitor. Perform a time-course experiment to determine the optimal treatment duration. | A more robust and reproducible dose-response curve. |
| Compound Degradation | Prepare fresh stock solutions of (Rac)-AZD6482 in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Restoration of expected potency. |
Issue 2: Unexpected or Off-Target Effects
If your experimental results suggest phenotypes not typically associated with PI3Kβ inhibition, use this guide to investigate potential off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Other PI3K Isoforms | Perform a dose-response experiment and compare the IC50 value in your assay to the known IC50 values for other PI3K isoforms (see Data Presentation section). If using high concentrations, consider lowering them to a more selective range for PI3Kβ. | The unexpected phenotype diminishes or disappears at lower, more PI3Kβ-selective concentrations. |
| Off-Target Kinase Inhibition | If available, consult kinome-wide selectivity data for AZD6482. To experimentally verify an off-target effect, you can use a structurally unrelated PI3Kβ inhibitor to see if it phenocopies the results of AZD6482. Alternatively, use siRNA/shRNA to knockdown PI3Kβ and observe if this mimics the effect of the inhibitor. | If the unexpected phenotype is not reproduced by other PI3Kβ inhibitors or PI3Kβ knockdown, it is likely an off-target effect of AZD6482. |
| Effects of the Inactive Enantiomer | If using the racemic mixture, try to obtain the pure active enantiomer of AZD6482 and repeat the key experiments. | If the unexpected phenotype is absent with the pure active enantiomer, it is likely caused by the inactive enantiomer in the racemic mixture. |
Data Presentation
(Rac)-AZD6482 Selectivity Profile
The following table summarizes the inhibitory activity of AZD6482 against Class I PI3K isoforms. This data is crucial for designing experiments at concentrations that are selective for PI3Kβ.
| Kinase | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | 1x |
| PI3Kδ | 13.6 | ~20x |
| PI3Kγ | 47.8 | ~70x |
| PI3Kα | 136 | ~200x |
Data compiled from multiple sources.
Experimental Protocols
Western Blot for Phospho-AKT (Ser473)
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
(Rac)-AZD6482
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of (Rac)-AZD6482 for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT as a loading control.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
(Rac)-AZD6482
-
Cell line of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of (Rac)-AZD6482 for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 6482 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-AZD 6482 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-AZD6482 in cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the effective application of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of (Rac)-AZD6482?
A1: (Rac)-AZD6482 is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[2][3]
Q2: What is the recommended storage condition for the (Rac)-AZD6482 stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[3] When stored properly, stock solutions can be stable for up to 6 months at -80°C.[3]
Q3: How should I dilute the (Rac)-AZD6482 stock solution into my cell culture medium?
A3: To prepare your working solution, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is (Rac)-AZD6482 stable in aqueous solutions like PBS or cell culture media?
Q5: How often should I replace the cell culture medium containing (Rac)-AZD6482 in my experiments?
A5: The frequency of media replacement will depend on the stability of (Rac)-AZD6482 in your specific experimental setup. If the compound degrades over time, frequent media changes (e.g., every 24-48 hours) may be necessary to maintain the desired effective concentration. A stability study will help determine the optimal media changing schedule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of (Rac)-AZD6482 in the cell culture medium. | Perform a stability study of (Rac)-AZD6482 in your specific medium at 37°C. Consider preparing fresh working solutions for each experiment and changing the medium more frequently. |
| Adsorption of the compound to plasticware. | Using low-binding plasticware can help mitigate this issue. Including a control to assess binding to plasticware in your stability study is also recommended. | |
| Incorrect concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. | |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation. | Prepare a fresh dilution of the compound from a new stock aliquot for each experiment. Ensure thorough mixing of the compound in the media before adding to the cells. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. | |
| Observed cytotoxicity at expected non-toxic concentrations. | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on your cells. |
| Contamination of the stock solution. | Prepare a new stock solution from a fresh vial of the compound. Filter-sterilize the stock solution using a 0.2 µm syringe filter if necessary, though DMSO is generally bactericidal. |
Signaling Pathway
(Rac)-AZD6482 is a potent inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The PI3K pathway is a critical signaling cascade involved in cell survival, proliferation, and growth.
References
Technical Support Center: (Rac)-AZD6482 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-AZD6482 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-AZD6482 and how does it induce cytotoxicity?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).[1] The PI3K/Akt signaling pathway is crucial for regulating cell cycle, proliferation, and survival.[2] By inhibiting PI3Kβ, (Rac)-AZD6482 disrupts this pathway, leading to the downregulation of downstream effectors like Akt. This disruption can induce cell cycle arrest and apoptosis (programmed cell death), thereby exerting an antitumor effect in cancer cells, such as glioblastoma.[1][2]
Q2: Which cytotoxicity assays are most suitable for evaluating the effects of (Rac)-AZD6482?
A2: Several assays can be used to assess the cytotoxicity of (Rac)-AZD6482. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTT, XTT, CCK-8): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. A study on glioblastoma cells successfully used the CCK-8 assay to determine the dose-dependent cytotoxicity of AZD6482.[2]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Apoptosis Assays (e.g., Caspase-3/7 activity): Since (Rac)-AZD6482 is known to induce apoptosis, measuring the activity of key executioner caspases like caspase-3 and -7 can provide specific insights into the mechanism of cell death.
Q3: Are there any known interferences of (Rac)-AZD6482 with common cytotoxicity assays?
A3: While there are no specific reports detailing interference of (Rac)-AZD6482 with cytotoxicity assays, it is a good practice to consider potential interactions with any small molecule inhibitor. Potential interferences could include:
-
Colorimetric Assays (MTT, XTT): If (Rac)-AZD6482 has a significant color in solution, it could interfere with the absorbance readings.
-
Redox-Active Compounds: Some compounds can directly reduce the tetrazolium salts used in metabolic assays, leading to false-positive results (apparent higher viability).
To mitigate these potential issues, it is crucial to include proper controls, such as a "no-cell" control with the compound at the highest concentration to check for direct reduction of the assay reagent.
Q4: What is a typical IC50 value for (Rac)-AZD6482?
A4: The half-maximal inhibitory concentration (IC50) of (Rac)-AZD6482 can vary depending on the cell line and experimental conditions. In a study on human glioblastoma cell lines, the IC50 values after 48 hours of treatment were found to be:
-
U87 cells: 9.061 µM
-
U118 cells: 7.989 µM
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Results in MTT/XTT Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Compound Precipitation | Visually inspect the wells after adding (Rac)-AZD6482 for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
| Incomplete Formazan Solubilization | After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking on an orbital shaker. Visually confirm dissolution under a microscope before reading the plate. |
| (Rac)-AZD6482 Interference | Run a cell-free control with media and (Rac)-AZD6482 at the highest concentration to check for direct reduction of the MTT/XTT reagent. If interference is observed, consider using an alternative assay (e.g., LDH or ATP-based assay). |
Problem 2: High Background in LDH Release Assay
| Possible Cause | Troubleshooting Steps |
| High Spontaneous LDH Release | This may be due to high cell density, over-vigorous pipetting during cell plating, or unhealthy cells. Optimize cell seeding density and handle cells gently. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Serum in Culture Medium | Serum contains LDH, which can contribute to high background. Use a serum-free medium during the assay or reduce the serum concentration if possible without affecting cell viability. Always include a "medium-only" background control. |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH release. Regularly check cell cultures for contamination. |
| Compound-Induced LDH Release | (Rac)-AZD6482 itself might be causing some level of cytotoxicity even at low concentrations. Perform a detailed dose-response curve to identify the non-toxic concentration range. |
Problem 3: Low or No Signal in Caspase-3/7 Assay
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Measurement | Apoptosis is a dynamic process. The peak of caspase-3/7 activity might be missed. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring caspase activity after (Rac)-AZD6482 treatment. |
| Insufficient Compound Concentration | The concentration of (Rac)-AZD6482 may not be high enough to induce significant apoptosis. Perform a dose-response experiment to identify a concentration that induces a measurable apoptotic response. |
| Cell Line Resistance | The chosen cell line might be resistant to (Rac)-AZD6482-induced apoptosis. Consider using a cell line known to be sensitive to PI3K inhibitors or a positive control for apoptosis induction (e.g., staurosporine). |
| Inactive Caspase Assay Reagent | Ensure that the caspase assay reagents are stored correctly and have not expired. Prepare fresh reagents as per the manufacturer's instructions. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of (Rac)-AZD6482 in a complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes if working with suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
References
Preventing (Rac)-AZD 6482 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Rac)-AZD6482 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482 is the racemic mixture of AZD6482, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] Its primary mechanism of action is to block the PI3K/Akt signaling pathway, which is often hyperactivated in various diseases, including cancer.[2][3] By inhibiting PI3Kβ, AZD6482 can lead to decreased phosphorylation of Akt and downstream effectors, ultimately inducing apoptosis and cell cycle arrest in susceptible cell lines.[2][3]
Q2: What is the solubility of (Rac)-AZD6482 in common laboratory solvents?
A2: (Rac)-AZD6482 exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. Quantitative solubility data in common solvents is summarized in the table below.
Q3: Why does (Rac)-AZD6482 precipitate when I dilute it into my aqueous buffer or cell culture medium?
A3: Precipitation of (Rac)-AZD6482 upon dilution into aqueous solutions is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "solvent shock," occurs when the compound, initially dissolved in a high-solubility organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q4: What is the recommended storage condition for (Rac)-AZD6482 stock solutions?
A4: It is recommended to store stock solutions of (Rac)-AZD6482, typically prepared in DMSO, at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles that can degrade the compound and affect its solubility, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing Precipitation
This guide provides step-by-step instructions and tips to help you avoid precipitation of (Rac)-AZD6482 in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous buffer (e.g., PBS). | High final concentration: The desired final concentration of (Rac)-AZD6482 exceeds its solubility limit in the aqueous buffer. | - Lower the final concentration: If experimentally feasible, reduce the target concentration of (Rac)-AZD6482 in the final aqueous solution.- Use a co-solvent system: For applications that allow, consider using a formulation with co-solvents that improve solubility. Refer to the In Vivo Formulation Protocol below for an example. |
| "Solvent Shock": Rapid dilution of the DMSO stock into the aqueous buffer. | - Step-wise dilution: First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. - Slow addition and mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion. | |
| Precipitate forms in cell culture medium after adding the stock solution. | High final concentration in media: The concentration of (Rac)-AZD6482 is too high for the complex biological medium. | - Determine the optimal concentration: Conduct a dose-response experiment to find the highest effective concentration that remains soluble in your specific cell culture medium. |
| Interaction with media components: Components in the serum or media supplements may reduce the solubility of the compound. | - Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding the (Rac)-AZD6482 stock solution. - Reduce serum concentration: If possible for your cell line, temporarily reduce the serum concentration during the initial treatment period. - Test different media formulations: If precipitation persists, consider testing different basal media formulations. | |
| High final DMSO concentration: A high percentage of DMSO in the final culture volume can be toxic to cells and may also affect compound solubility. | - Prepare a more concentrated stock solution: This will allow you to add a smaller volume of the stock solution to your culture medium, thereby reducing the final DMSO concentration. Aim for a final DMSO concentration of ≤ 0.5%, with ≤ 0.1% being ideal for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. | |
| Cloudiness or precipitate appears in the stock solution upon storage. | Improper storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature. | - Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. - Store at -20°C or -80°C: Ensure the stock solution is stored at the recommended temperature. |
| Hygroscopic nature of DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of the compound over time. | - Use anhydrous, high-quality DMSO: Prepare stock solutions with fresh, anhydrous DMSO. - Properly seal storage vials: Ensure that the vials containing the stock solution are tightly sealed to minimize moisture absorption. |
Data Presentation
Table 1: Solubility of (Rac)-AZD6482 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 82 | 200.75 | |
| 1 eq. HCl | 4.08 | 10 | |
| Ethanol | 10 | 24.48 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
(Rac)-AZD6482 powder (Molecular Weight: 408.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh out a desired amount of (Rac)-AZD6482 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.08 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
To facilitate dissolution, gently vortex the solution and/or sonicate in an ultrasonic water bath for a few minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM (Rac)-AZD6482 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM (Rac)-AZD6482 stock solution at room temperature.
-
Determine the final concentration of (Rac)-AZD6482 needed for your experiment.
-
Perform a serial dilution of the stock solution if very low final concentrations are required. It is often easier to perform an intermediate dilution in DMSO or culture medium.
-
To minimize precipitation, add the required volume of the stock solution to the pre-warmed cell culture medium dropwise while gently swirling the culture flask or plate.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%).
-
Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.
-
Protocol 3: Example Formulation for In Vivo Studies
This protocol is provided as an example of a formulation that can be used to improve the solubility of (Rac)-AZD6482 for in vivo administration. Note: This formulation may need to be optimized for your specific animal model and route of administration.
-
Materials:
-
(Rac)-AZD6482
-
DMSO
-
PEG400
-
Tween 80
-
ddH₂O (double-distilled water) or saline
-
-
Procedure:
-
Dissolve (Rac)-AZD6482 in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
In a separate tube, mix PEG400 and Tween 80. For example, for a final solution containing 30% PEG400 and 5% Tween 80, mix 300 µL of PEG400 and 50 µL of Tween 80.
-
Add the DMSO stock solution to the PEG400/Tween 80 mixture and mix thoroughly until a clear solution is obtained.
-
Slowly add the required volume of ddH₂O or saline to the mixture while continuously mixing to reach the final desired volume and concentration. For the example above, you would add 645 µL of ddH₂O to make a final volume of 1 mL.
-
The final solution should be clear. Use this formulation immediately after preparation for the best results.
-
Mandatory Visualization
PI3K/Akt Signaling Pathway and the Action of AZD6482
References
- 1. rndsystems.com [rndsystems.com]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-AZD 6482
Welcome to the technical support center for (Rac)-AZD 6482. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from AZD 6482?
A1: this compound is the racemic mixture of AZD 6482. This means it contains equal amounts of both the active enantiomer (the eutomer, which is the potent PI3Kβ inhibitor) and the less active or inactive enantiomer (the distomer).[1][2][3] AZD 6482, on the other hand, refers to the enantiopure form, which is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2] In biological systems, the two enantiomers can have different activities and potencies. For critical experiments, it is important to consider whether the racemic mixture or the enantiopure compound is more appropriate for your research goals.
Q2: What is the primary mechanism of action of AZD 6482?
A2: AZD 6482 is a potent and selective, ATP-competitive inhibitor of PI3Kβ. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PI3Kβ, AZD 6482 blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger in this pathway. This leads to reduced activation of downstream effectors like AKT, subsequently inhibiting cell growth and promoting apoptosis, particularly in cancer cells with a dysregulated PI3K pathway (e.g., PTEN-deficient tumors).
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to prepare fresh solutions for in vivo use and to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the known off-target effects of AZD 6482?
A4: While AZD 6482 is highly selective for PI3Kβ, it does exhibit some activity against other Class I PI3K isoforms at higher concentrations. Its selectivity is approximately 20-fold over p110δ, 70-fold over p110γ, and 200-fold over p110α. At supra-therapeutic concentrations, inhibition of PI3Kα may occur, potentially affecting insulin signaling. Researchers should be mindful of these potential off-target effects when interpreting data, especially at high concentrations.
Troubleshooting Guides
Inconsistent In Vitro Potency (IC50 Values)
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to PI3K inhibitors due to their unique genetic backgrounds (e.g., PTEN status, PIK3CA mutations). Confirm the PTEN and PIK3CA status of your cell lines. Use a panel of cell lines with known genetic backgrounds to establish a sensitivity profile. |
| Racemic Mixture vs. Enantiopure Compound | You are using this compound, where only one enantiomer is highly active. The presence of the less active enantiomer means a higher concentration of the racemic mixture is needed to achieve the same effect as the pure active enantiomer. Be consistent with the form of the compound used. If high potency is critical, consider using the enantiopure AZD 6482. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation and loss of potency. |
| Assay Conditions | Cell density, serum concentration in the media, and incubation time can all influence the apparent IC50 value. Optimize these parameters for your specific cell line and assay. Ensure consistent cell seeding density and serum levels across experiments. |
Suboptimal Inhibition of Downstream Signaling (p-AKT)
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways (e.g., MAPK/ERK or STAT3) that can reactivate AKT or bypass the PI3K block. Perform a time-course experiment to assess the duration of AKT inhibition. Consider co-treatment with an inhibitor of the suspected feedback pathway. |
| Insufficient Drug Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time too short to achieve maximal inhibition of p-AKT. |
| Cellular Context | The specific cellular context, including the expression levels of upstream activators (e.g., receptor tyrosine kinases), can influence the degree of PI3K pathway inhibition. |
| Antibody Quality in Western Blotting | Poor quality or inappropriate antibodies for phosphorylated and total AKT can lead to inaccurate results. |
High In Vivo Variability or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability or Rapid Metabolism | The formulation and route of administration may not be optimal, leading to insufficient drug exposure at the tumor site. |
| Tumor Model Selection | The efficacy of AZD 6482 is highly dependent on the genetic background of the tumor, particularly PTEN status. |
| Inter-animal Variability | Biological variability between animals can lead to differences in tumor growth and drug response. |
| Drug Formulation and Administration | Inconsistent preparation of the dosing solution or inaccurate administration can lead to variable drug exposure. |
Data Presentation
Table 1: In Vitro Potency of AZD 6482 Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110β | 0.69 |
| p110δ | 13.6 |
| p110γ | 47.8 |
| p110α | 136 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| 1 eq. HCl | 10 mM |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blotting for PI3K Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473 or Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., PTEN-deficient cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers regularly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: (Rac)-AZD6482 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-AZD6482, a racemic mixture containing the potent and selective PI3Kβ inhibitor, AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its mechanism of action?
(Rac)-AZD6482 is the racemic form of AZD6482. AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ) with an IC50 of 0.69 nM.[1] Its mechanism of action involves blocking the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration.[1] Inhibition of PI3Kβ by AZD6482 leads to decreased phosphorylation of downstream targets such as Akt and GSK-3β, ultimately inducing apoptosis and cell cycle arrest in sensitive cell lines.
Q2: Why is it important to use negative controls in my (Rac)-AZD6482 experiments?
Negative controls are essential to ensure that the observed effects are specifically due to the inhibition of PI3Kβ by the active component of (Rac)-AZD6482 and not due to off-target effects, solvent effects, or other experimental artifacts. Proper negative controls strengthen the validity and reproducibility of your experimental findings.
Q3: What are the recommended negative controls for experiments using (Rac)-AZD6482?
Several types of negative controls can and should be used:
-
Vehicle Control: This is the most basic and essential negative control. The vehicle is the solvent used to dissolve the (Rac)-AZD6482 (e.g., DMSO). Treating cells with the vehicle alone at the same concentration used for the drug treatment ensures that the observed effects are not due to the solvent itself.
-
Inactive Enantiomer: AZD6482 is a chiral molecule. Its (+)-enantiomer (S-form) is significantly less active against PI3K isoforms.[2] Using this inactive enantiomer as a negative control is a powerful way to demonstrate that the observed biological effects are due to the specific stereochemical configuration of the active inhibitor and its on-target activity.
-
Structurally Similar but Inactive Compound: If the inactive enantiomer is not available, a structurally related molecule with no or significantly reduced inhibitory activity against PI3Kβ can be used. This helps to control for potential off-target effects that might be shared by molecules with a similar chemical scaffold.
-
Genetic Controls (e.g., siRNA/shRNA): To confirm that the effects of (Rac)-AZD6482 are mediated through PI3Kβ, you can use siRNA or shRNA to knock down the expression of the PIK3CB gene, which encodes the p110β catalytic subunit. The phenotypic effects of the drug should be mimicked by the knockdown.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of (Rac)-AZD6482 on my cells.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of (Rac)-AZD6482 stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell lines. |
| Cell Line Insensitivity | (Rac)-AZD6482 is particularly effective in PTEN-deficient cancer cells.[1] Verify the PTEN status of your cell line. Consider testing in a known sensitive cell line as a positive control. |
| Experimental Variability | Standardize cell seeding density, treatment duration, and assay conditions. Ensure consistent pipetting and reagent preparation. |
Issue 2: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, AZD6482 may inhibit other PI3K isoforms (α, δ, γ) or other kinases.[3] Use the lowest effective concentration and include the inactive enantiomer as a negative control to assess off-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to PI3K pathway inhibition. Perform a detailed dose-response curve to identify a narrower effective and non-toxic concentration range. |
Issue 3: Unexpected changes in signaling pathways other than PI3K/Akt.
| Possible Cause | Troubleshooting Step |
| Pathway Crosstalk and Feedback Loops | Inhibition of the PI3K pathway can lead to the activation of compensatory signaling pathways. Broaden your analysis to include other relevant pathways (e.g., MAPK/ERK) to understand the full cellular response. |
| Off-Target Kinase Inhibition | Although highly selective for PI3Kβ, at higher concentrations, off-target inhibition of other kinases could occur. Refer to kinome scan data for AZD6482 if available, and use the inactive enantiomer control. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| p110β | 0.69 | 1x |
| p110δ | 13.6 | ~20x |
| p110γ | 47.8 | ~70x |
| p110α | 136 | ~200x |
Data compiled from MedChemExpress and R&D Systems.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol describes the detection of phosphorylated and total levels of key proteins in the PI3K/Akt pathway following treatment with (Rac)-AZD6482.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of (Rac)-AZD6482, the inactive enantiomer, and/or vehicle control for the specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β, and total GSK-3β overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of (Rac)-AZD6482 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (Rac)-AZD6482, the inactive enantiomer, and the vehicle control.
-
Treat the cells and incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for using negative controls with (Rac)-AZD6482.
Caption: Logical workflow for selecting and interpreting negative controls.
References
Technical Support Center: (Rac)-AZD6482 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (Rac)-AZD6482 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1] The PI3K signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and thrombosis. AZD6482 is the racemic mixture, while the (+) enantiomer is the active form. It has been investigated as an antiplatelet and antithrombotic agent.
Q2: What are the known toxicities of PI3K inhibitors as a class?
A2: PI3K inhibitors can exhibit a range of toxicities that are often dependent on their isoform selectivity. Common adverse effects observed with this class of drugs include:
-
Hyperglycemia and Insulin Resistance: Particularly prominent with inhibitors of the PI3Kα isoform due to its role in insulin signaling.
-
Gastrointestinal Issues: Diarrhea and colitis are frequently reported, especially with inhibitors of the PI3Kδ isoform.
-
Hepatotoxicity: Elevation of liver enzymes (transaminitis) can occur.
-
Dermatological Toxicities: Rashes are a common side effect.
-
Myelosuppression: A decrease in the production of blood cells.
Pan-PI3K inhibitors, which target multiple isoforms, tend to have a broader toxicity profile.[2][3]
Q3: What specific toxicities have been observed with AZD6482 in preclinical and clinical studies?
A3: Preclinical and early clinical studies have provided some insights into the safety profile of AZD6482:
-
Human Phase 1 Study: In a study with healthy volunteers, AZD6482 was generally well-tolerated when administered as a 3-hour infusion.[1]
-
Canine Study: In dogs, AZD6482 demonstrated a complete anti-thrombotic effect without an increase in bleeding time or blood loss.[1]
-
Insulin Signaling: At "supratherapeutic" plasma concentrations, AZD6482 may attenuate insulin signaling, which is likely due to off-target inhibition of the PI3Kα isoform. In a euglycemic hyperinsulinemic clamp model in rats, the glucose infusion rate was reduced by approximately 60% at a high plasma exposure of 27 μm.
Detailed repeat-dose toxicology studies in rodents are not extensively published in the public domain. Therefore, researchers should carefully monitor for class-related toxicities.
Troubleshooting Guides
Issue 1: Managing Hyperglycemia and Insulin Resistance
Question: I am observing elevated blood glucose levels in my animal models after administering (Rac)-AZD6482. How can I manage this?
Answer:
Hyperglycemia is a potential on-target toxicity of PI3K inhibitors, particularly if there is off-target inhibition of PI3Kα. Here are some steps to troubleshoot and manage this issue:
-
Dose Optimization:
-
Dose Reduction: The most straightforward approach is to reduce the dose of (Rac)-AZD6482 to the lowest effective level.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing every other day or for a few consecutive days followed by a drug-free period). This can help to mitigate the cumulative effects on glucose metabolism.
-
-
Monitoring:
-
Regular Blood Glucose Monitoring: Implement a strict blood glucose monitoring schedule to understand the kinetics of hyperglycemia in relation to drug administration.
-
Glucose Tolerance Tests (GTTs) and Insulin Tolerance Tests (ITTs): Conduct GTTs and ITTs to formally assess the impact on glucose metabolism and insulin sensitivity.
-
-
Dietary Modifications:
-
In some preclinical models, a ketogenic diet has been shown to synergize with PI3K inhibitors and may help to manage hyperglycemia.
-
Experimental Protocol: Blood Glucose Monitoring in Rodents
-
Baseline Measurement: Before the first dose of (Rac)-AZD6482, measure baseline blood glucose from a tail vein or saphenous vein using a calibrated glucometer.
-
Post-Dosing Measurements: Measure blood glucose at regular intervals post-dosing (e.g., 2, 4, 8, and 24 hours) to capture the peak effect and duration of hyperglycemia.
-
Chronic Studies: In longer-term studies, measure fasting blood glucose levels 2-3 times per week.
-
Data Analysis: Plot blood glucose levels over time for both treated and vehicle control groups to assess the magnitude and duration of the hyperglycemic effect.
Issue 2: Investigating and Mitigating Potential Liver Toxicity
Question: I am concerned about potential hepatotoxicity with long-term administration of (Rac)-AZD6482. What should I monitor and how can I mitigate this?
Answer:
While specific data on (Rac)-AZD6482-induced liver toxicity is limited, hepatotoxicity is a known class effect of PI3K inhibitors. Proactive monitoring is crucial.
-
Biochemical Monitoring:
-
Collect blood samples at baseline and at regular intervals during the study to measure liver enzyme levels, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation in these enzymes can indicate liver damage.
-
-
Histopathological Analysis:
-
At the end of the study, or if an animal shows signs of severe toxicity, perform a necropsy and collect liver tissue for histopathological examination. Look for signs of inflammation, necrosis, and steatosis.
-
-
Dose and Schedule Modification:
-
If hepatotoxicity is observed, consider dose reduction or an intermittent dosing schedule as described for managing hyperglycemia.
-
Experimental Protocol: Assessment of Liver Function in Rodents
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Separation: Process the blood to obtain serum.
-
Biochemical Analysis: Use a veterinary clinical chemistry analyzer to measure ALT and AST levels.
-
Data Comparison: Compare the enzyme levels in the treated group to those in the vehicle control group.
-
Histopathology:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) for morphological assessment by a qualified pathologist.
-
Issue 3: Formulation and Administration for In Vivo Studies
Question: What is a suitable vehicle for administering (Rac)-AZD6482 to rodents, and what are the best practices to avoid formulation-related toxicity?
Answer:
The choice of vehicle is critical for ensuring drug solubility, stability, and minimizing local and systemic toxicity.
-
Vehicle Selection:
-
Commonly used vehicles for oral gavage in preclinical studies include:
-
0.5% (w/v) Methylcellulose in water
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water
-
Polyethylene glycol 300 (PEG300) or PEG400, often in combination with other excipients.
-
-
For intravenous administration, a formulation may require solubilizing agents such as cyclodextrins.
-
-
Formulation Preparation:
-
Prepare the formulation fresh daily if stability is a concern.
-
Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be required.
-
The pH of the formulation should be as close to neutral as possible to avoid irritation.
-
-
Administration Best Practices:
-
Oral Gavage: Use an appropriate gauge gavage needle for the size of the animal. Administer the formulation slowly to avoid esophageal or stomach injury.
-
Intravenous Injection: Administer slowly to avoid acute cardiovascular effects. Monitor the injection site for any signs of irritation.
-
Experimental Protocol: Preparation of a Suspension for Oral Gavage
-
Weighing: Accurately weigh the required amount of (Rac)-AZD6482.
-
Wetting: If the compound is hydrophobic, create a paste with a small amount of a wetting agent (e.g., Tween 80 at 0.1-0.5%).
-
Vehicle Addition: Gradually add the chosen vehicle (e.g., 0.5% methylcellulose) while continuously mixing or vortexing to form a uniform suspension.
-
Volume Adjustment: Bring the suspension to the final desired volume with the vehicle.
-
Homogenization: Ensure the suspension is homogenous before each administration by vortexing or stirring.
Data Presentation
Table 1: Summary of Potential In Vivo Toxicities of (Rac)-AZD6482 and Mitigation Strategies
| Potential Toxicity | Monitoring Parameters | Mitigation Strategies |
| Hyperglycemia | Blood glucose levels, Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT) | Dose reduction, Intermittent dosing schedule, Dietary modification (e.g., ketogenic diet) |
| Hepatotoxicity | Serum ALT and AST levels, Liver histopathology | Dose reduction, Intermittent dosing schedule |
| Bleeding | Bleeding time (e.g., tail clip), Complete Blood Count (CBC) for platelet count | While minimal risk has been reported at therapeutic doses, monitor at high doses. Dose reduction. |
| Formulation-related toxicity | Local irritation at the injection site, Gastrointestinal distress (for oral gavage) | Use of appropriate and well-tolerated vehicles, Proper administration techniques |
Mandatory Visualizations
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for in vivo toxicity assessment of (Rac)-AZD6482.
Caption: Troubleshooting logic for managing hyperglycemia during (Rac)-AZD6482 treatment.
References
Technical Support Center: (Rac)-AZD 6482 IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of (Rac)-AZD 6482.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. AZD 6482 acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3Kβ and preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inactivation of effectors such as Akt, thereby inhibiting the signaling pathway.
Q2: I have seen different IC50 values reported for AZD 6482. Why is there variability?
It is common to find a range of IC50 values for a compound across different studies. This variability can be attributed to several factors, including:
-
Assay Format: Different experimental setups, such as biochemical (enzyme-based) versus cell-based assays, will yield different IC50 values. Biochemical assays measure the direct inhibition of the isolated enzyme, while cell-based assays are influenced by factors like cell membrane permeability, off-target effects, and cellular metabolism of the compound.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact the final IC50 value. These include differences in ATP concentration in kinase assays, substrate concentration, enzyme concentration, incubation time, temperature, and buffer composition.
-
Cell Line/System: In cell-based assays, the genetic background of the cell line, expression levels of PI3K isoforms, and the presence of mutations in the PI3K pathway (e.g., PTEN loss) can all influence the apparent potency of the inhibitor.
-
Reagent Quality: The purity and stability of the this compound compound, as well as the quality of enzymes, substrates, and other reagents, can affect the results.
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 can also contribute to variations in the reported values.
Data Presentation: Reported IC50 Values for AZD 6482
The following table summarizes the publicly available IC50 values for AZD 6482 against various PI3K isoforms. This highlights the selectivity of the compound for PI3Kβ.
| PI3K Isoform | Reported IC50 (nM) | Source |
| PI3Kβ | 0.69 | [1][2] |
| PI3Kβ | 10 | [3] |
| PI3Kβ | 21 | [4] |
| PI3Kδ | 13.6 | [2] |
| PI3Kγ | 47.8 | |
| PI3Kα | 136 |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the IC50 of this compound.
Protocol 1: In Vitro PI3Kβ Kinase Assay (Biochemical)
This protocol describes a method to measure the direct inhibitory effect of AZD 6482 on the enzymatic activity of recombinant PI3Kβ.
Materials:
-
Recombinant human PI3Kβ enzyme
-
This compound
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3Kβ enzyme and PIP2 substrate in kinase reaction buffer to their optimal concentrations.
-
Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PI3Kβ enzyme to each well and incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the PI3Kβ activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for p-Akt Inhibition
This protocol assesses the ability of AZD 6482 to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.
Materials:
-
PTEN-deficient cell line (e.g., PC3, HCC70)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each treatment. Plot the percentage of p-Akt inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Troubleshooting Guide
Q3: My dose-response curve is flat, and I don't see any inhibition. What should I do?
A flat dose-response curve can be caused by several issues:
-
Compound Concentration: The concentrations of this compound tested may be too low. Prepare fresh dilutions and consider testing a wider and higher concentration range.
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to an inaccurate effective concentration.
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. Optimize the enzyme and substrate concentrations in a biochemical assay, or ensure the pathway is sufficiently activated in a cell-based assay.
-
Inactive Compound: Verify the integrity and purity of your this compound stock.
Q4: The IC50 values from my experiments are highly variable. How can I improve reproducibility?
High variability in IC50 values is a common issue. Consider the following to improve reproducibility:
-
Consistent Assay Conditions: Ensure that all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions and reagent additions.
-
Cell Passage Number: For cell-based assays, use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Controls: Always include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Replicates: Perform each experiment with technical and biological replicates to assess the variability and ensure the reliability of your results.
Visualizations
References
Technical Support Center: (Rac)-AZD 6482 & Serum Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum on the activity of (Rac)-AZD 6482, a potent PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2] Its primary mechanism of action is to block the catalytic activity of PI3Kβ, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in various cancers, making it a key target for therapeutic intervention.[3][4]
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule inhibitors, including this compound, can bind to these serum proteins. This binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is available to enter cells and interact with its target. Consequently, the presence of serum can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value compared to serum-free conditions.
Q3: What are the typical IC50 values for this compound?
A3: In biochemical (cell-free) assays, this compound exhibits an IC50 for PI3Kβ of approximately 10 nM.[1] In cellular assays measuring the inhibition of AKT phosphorylation, the IC50 is around 40 nM in serum-starved conditions. However, these values can vary depending on the experimental conditions, particularly the serum concentration.
Q4: Does this compound have off-target effects?
A4: While highly selective for PI3Kβ, this compound can inhibit other PI3K isoforms at higher concentrations. The selectivity is approximately 8-fold over PI3Kδ, 87-fold over PI3Kα, and 109-fold over PI3Kγ in cell-free assays.
Troubleshooting Guides
Issue 1: I am observing a significantly lower potency (higher IC50) of this compound in my cellular assay compared to the reported biochemical IC50.
-
Potential Cause: Presence of serum in the culture medium.
-
Troubleshooting Steps:
-
Quantify Serum Concentration: Ensure that the concentration of Fetal Bovine Serum (FBS) or other serum types is consistent across all experiments.
-
Serum Starvation: To determine the baseline potency, consider performing the assay after a period of serum starvation (e.g., 4-24 hours). This will reduce the basal activity of the PI3K pathway.
-
Serum Titration: Perform the assay with varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS) to quantify the impact of serum on the IC50 value.
-
Consider a Serum-Free Medium: If experimentally feasible, conduct the assay in a serum-free or reduced-serum medium to minimize protein binding effects.
-
Issue 2: My results are inconsistent between experiments when testing this compound.
-
Potential Cause: Variability in serum batches or cell culture conditions.
-
Troubleshooting Steps:
-
Serum Batch Testing: Different lots of FBS can have varying protein compositions, which can affect drug binding. If possible, test and use a single, qualified batch of serum for a series of related experiments.
-
Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for each experiment, as cell number can influence the effective drug concentration.
-
Consistent Incubation Times: Adhere to a strict timeline for drug treatment and assay readout.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells) to account for any solvent effects.
-
Issue 3: I am not observing any significant inhibition of cell proliferation with this compound, even at high concentrations.
-
Potential Cause: The chosen cell line may not be dependent on the PI3Kβ signaling pathway for proliferation.
-
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the PI3K pathway status of your cell line. Cell lines with PTEN loss are often more sensitive to PI3Kβ inhibition.
-
Pathway Activation: Ensure that the PI3K pathway is activated in your assay system. This can be achieved by stimulating the cells with an appropriate growth factor.
-
Endpoint Selection: Inhibition of cell proliferation is a downstream and potentially delayed effect. Consider a more direct and proximal readout of PI3Kβ activity, such as measuring the phosphorylation of AKT (Ser473) by Western blot or a cell-based ELISA.
-
Data Presentation
| Inhibitor | Assay Type | Cell Line | Serum Condition | IC50 (nM) | Fold Shift |
| GSK2636771 | Biochemical | - | Serum-Free | 5.2 | - |
| GSK2636771 | Cellular (pAKT) | PTEN-null | 10% FBS | ~50 - 100 | ~10-20x |
Note: The cellular IC50 for GSK2636771 is an approximation derived from published data and is intended for illustrative purposes to demonstrate the expected impact of serum.
Experimental Protocols
Protocol 1: Cellular Assay for PI3Kβ Activity (pAKT Ser473 Inhibition) in the Presence of Serum
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium containing serum (e.g., 10% FBS).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Serum Starvation (Optional but Recommended): To reduce basal PI3K pathway activity, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Remove the starvation medium and add the medium containing the serially diluted this compound. Include a vehicle-only control. Incubate for 1-2 hours.
-
Pathway Stimulation: Add a stimulating agent (e.g., a growth factor like IGF-1 or PDGF) to all wells (except for the unstimulated control) to activate the PI3K pathway. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection of pAKT (Ser473): The levels of phosphorylated AKT at Serine 473 can be quantified using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pAKT (Ser473) and total AKT (as a loading control).
-
Cell-Based ELISA: Utilize a commercial ELISA kit designed to measure pAKT (Ser473) in cell lysates.
-
-
Data Analysis: Determine the IC50 value by plotting the normalized pAKT (Ser473) signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Serum Protein Binding Assay (Equilibrium Dialysis)
-
Apparatus Setup: Use a rapid equilibrium dialysis (RED) device or a similar equilibrium dialysis apparatus.
-
Compound Preparation: Prepare a solution of this compound in plasma or a solution of bovine serum albumin (BSA) at a relevant concentration (e.g., 40 mg/mL to mimic physiological conditions).
-
Dialysis: Add the this compound-containing serum/protein solution to one chamber of the dialysis unit and a protein-free buffer (e.g., PBS) to the other chamber, separated by a semi-permeable membrane with a suitable molecular weight cutoff.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).
-
Sample Analysis: After incubation, collect samples from both chambers.
-
Quantification: Determine the concentration of this compound in both the protein-containing and protein-free chambers using a sensitive analytical method such as LC-MS/MS.
-
Calculation: Calculate the fraction of unbound drug (fu) using the following formula: fu = (Concentration in protein-free chamber) / (Concentration in protein-containing chamber)
Visualizations
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the cellular IC50 of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating p110β as the Target of (Rac)-AZD6482: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-AZD6482's performance in targeting the p110β isoform of phosphoinositide 3-kinase (PI3K), supported by experimental data. We will delve into its selectivity compared to other PI3K inhibitors and provide detailed methodologies for key validation experiments.
Introduction to (Rac)-AZD6482 and p110β
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[1] The PI3K family of lipid kinases, particularly the Class I isoforms (p110α, p110β, p110γ, and p110δ), are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2] The p110β isoform is uniquely activated by both receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[2] Its role in various physiological and pathological processes, including thrombosis and cancer (particularly in tumors with PTEN loss), has made it an attractive therapeutic target.[3][4] Validating the specific and potent inhibition of p110β by compounds like AZD6482 is a critical step in their development as therapeutic agents.
Data Presentation: Comparative Inhibitor Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of (Rac)-AZD6482 against the four Class I PI3K isoforms, alongside other well-characterized PI3K inhibitors for comparison. This data clearly demonstrates the high potency and selectivity of AZD6482 for p110β.
| Inhibitor | p110β IC50 (nM) | p110α IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) | Fold Selectivity (vs. p110β) | Reference(s) |
| (Rac)-AZD6482 | 0.69 | 136 | 47.8 | 13.6 | α: ~197x, γ: ~69x, δ: ~20x | |
| TGX-221 | 5 | >5000 | >3500 | 100 | α: >1000x, γ: >700x, δ: 20x | |
| Idelalisib (CAL-101) | 565 | 820 | 89 | 2.5 | α: 0.004x, γ: 0.004x, δ: 0.004x |
Key Observations:
-
(Rac)-AZD6482 exhibits sub-nanomolar potency against p110β.
-
It demonstrates significant selectivity for p110β over other Class I PI3K isoforms.
-
In comparison, TGX-221 also shows high selectivity for p110β, while Idelalisib is a potent and selective inhibitor of p110δ.
Experimental Protocols
To validate p110β as the primary target of (Rac)-AZD6482, various in vitro and cell-based assays are employed. Below are detailed protocols for two key experimental approaches.
In Vitro Kinase Inhibition Assay (AlphaScreen)
This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor. The AlphaScreen technology is a bead-based, non-radioactive method to detect the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Principle: The assay relies on the competition between the PIP3 produced by the PI3K enzyme and a biotinylated PIP3 probe for binding to a GST-tagged PIP3 detector protein. This interaction is detected by donor and acceptor beads that generate a luminescent signal when in close proximity. Increased enzyme activity leads to higher levels of unlabeled PIP3, which displaces the biotinylated probe, resulting in a decreased signal.
Protocol:
-
Compound Preparation: Dissolve (Rac)-AZD6482 in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris (pH 7.6), 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl2.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in the reaction buffer. The final concentrations in the assay are typically 40 µM for PIP2 and 4 µM for ATP.
-
Prepare a stop solution containing EDTA.
-
Prepare a detection solution containing a GST-tagged pleckstrin homology (PH) domain (a PIP3 binding protein), biotinylated-PIP3, and AlphaScreen donor and acceptor beads.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant human PI3K enzyme (p110β, p110α, p110γ, or p110δ) to the wells and pre-incubate with the compound for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate solution.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection solution and incubate the plate in the dark for a minimum of 5 hours to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (Western Blot for p-Akt)
This assay assesses the ability of (Rac)-AZD6482 to inhibit the PI3K signaling pathway within a cellular context. A key downstream effector of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B). Activation of PI3K leads to the phosphorylation of Akt at serine 473 (S473) and threonine 308 (T308). By measuring the levels of phosphorylated Akt (p-Akt), one can infer the activity of the upstream PI3K.
Principle: Cells are treated with the inhibitor, and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of p-Akt and total Akt. A reduction in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with a PTEN mutation, where p110β signaling is often hyperactive) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of (Rac)-AZD6482 or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., PDGF or EGF) or a GPCR agonist for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (S473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for p-Akt and total Akt.
-
Calculate the ratio of p-Akt to total Akt for each treatment condition to assess the level of PI3K pathway inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the central role of p110β in the PI3K signaling cascade and the experimental workflow for its validation.
Caption: p110β signaling downstream of RTKs and GPCRs.
Caption: Workflow for validating p110β as the target of (Rac)-AZD6482.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3King the right partner: unique interactions and signaling by p110β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to (Rac)-AZD6482 and Other p110β Inhibitors for Researchers
This guide provides an objective comparison of (Rac)-AZD6482 against other prominent phosphoinositide 3-kinase β (p110β) inhibitors, including TGX-221, BL140, and GSK2636771. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform preclinical and translational research. The focus is on quantitative performance metrics, selectivity, and the methodologies used for their evaluation.
Introduction to p110β Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ.[3] While p110α is frequently mutated in various cancers, the p110β isoform has emerged as a key therapeutic target, particularly in tumors with loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog).[4][5] In PTEN-deficient cancers, signaling is often driven by p110β, making its selective inhibition a promising anti-cancer strategy. Furthermore, p110β plays a significant role in thrombosis and platelet aggregation, opening avenues for its use as an anti-thrombotic agent.
(Rac)-AZD6482, also known as KIN-193, is a potent and selective p110β inhibitor that has demonstrated efficacy in both oncology and thrombosis models. This guide compares its performance characteristics with other well-characterized p110β inhibitors.
Comparative Performance of p110β Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency against the intended target and its selectivity over other related kinases. The following sections and tables summarize the biochemical and cellular activities of AZD6482 and its key comparators.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Data reveals that AZD6482, TGX-221, and BL140 exhibit low nanomolar potency against p110β. BL140, a TGX-221 analog, was shown to be more potent than GSK2636771, which has been evaluated in clinical trials.
| Inhibitor | p110β IC50 (nM) | p110α IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Selectivity (β vs α) |
| (Rac)-AZD6482 | 0.69 | 136 | 13.6 | 47.8 | ~200-fold |
| TGX-221 | 5 | 5000 | 100 | 3500 | ~1000-fold |
| BL140 | 5.74 | N/A | N/A | N/A | Target-specific engagement with p110β over p110α and p110γ confirmed via CETSA. |
| GSK2636771 | 20.49 | N/A | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
Cellular Activity and Anti-proliferative Effects
The ultimate measure of an inhibitor's potential is its activity in a cellular context. Studies in various cancer cell lines, particularly those with PTEN mutations, demonstrate the anti-proliferative effects of these compounds. AZD6482 has been shown to suppress the viability of PTEN-mutant glioblastoma cell lines U87 and U118 with IC50 values of 9.061 µM and 7.989 µM, respectively. It effectively reduces the phosphorylation of AKT, a key downstream effector in the PI3K pathway. Similarly, BL140 ubiquitously inhibited AKT phosphorylation across a panel of castration-resistant prostate cancer (CRPC) cell lines and demonstrated a stronger inhibitory effect than GSK2636771.
| Inhibitor | Cell Line(s) | Key Cellular Effect(s) | IC50 (Cell-based) |
| (Rac)-AZD6482 | U87, U118 (Glioblastoma, PTEN-mutant) | Suppressed proliferation, induced G1 arrest and apoptosis, inhibited migration and invasion. | 9.061 µM (U87) 7.989 µM (U118) |
| TGX-221 | PC3 (Prostate, PTEN-null) | Inhibited cell proliferation. | N/A |
| BL140 | C4-2B (Prostate, MDV3100-resistant) | Overcame MDV3100-resistance, blocked G1 phase cell cycle entry. | N/A |
| GSK2636771 | Multiple CRPC cell lines | Weaker inhibitory effect on cell growth compared to BL140. | N/A |
In Vivo Efficacy
Preclinical animal models are crucial for validating the therapeutic potential of p110β inhibitors.
-
(Rac)-AZD6482 has been shown to selectively inhibit the in vivo growth of PTEN-deficient tumor xenografts, including HCC70 (breast) and PC3 (prostate). More recently, studies have shown that pharmacological inhibition with AZD6482 can generate antitumor immunity in PTEN-deficient breast tumors and synergizes strongly with anti-PD-1 checkpoint blockade, leading to complete responses in a significant percentage of mice.
-
TGX-221 effectively blocks the growth of prostate cancer xenografts in nude mice and demonstrates antithrombotic effects.
-
BL140 is highlighted as a promising candidate for further clinical development due to its superior properties over GSK2636771.
-
GSK2636771 has advanced to first-in-human clinical trials, confirming a manageable toxicity profile but showing limited single-agent antitumor activity, suggesting a need for combination therapies.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the data presented, the following diagrams illustrate the p110β signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The PI3K p110β signaling pathway.
Caption: Experimental workflow for p110β inhibitor evaluation.
Detailed Experimental Protocols
In Vitro PI3K Enzyme Activity Assay (AlphaScreen)
This assay measures the enzymatic conversion of PIP2 to PIP3 by recombinant human PI3K isoforms.
-
Reagents: Human recombinant PI3K enzymes (p110β/p85, etc.), PIP2 substrate, ATP, biotinylated PIP3, GST-tagged Pleckstrin Homology (PH) domain, AlphaScreen donor and acceptor beads.
-
Procedure: a. The test inhibitor (e.g., AZD6482) is dissolved in DMSO and added to wells of a 384-well plate. b. The PI3K enzyme, PIP2, and ATP are added to initiate the kinase reaction. The reaction mixture is incubated to allow for PIP3 production. c. The detection reagents (biotinylated PIP3, GST-PH domain, and AlphaScreen beads) are added. d. In the absence of enzyme-produced PIP3, the biotinylated PIP3 binds to the PH domain, bringing the donor and acceptor beads into proximity, which generates a signal upon laser excitation. e. PIP3 produced by the enzyme competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the signal.
-
Data Analysis: The percentage of inhibition is calculated based on the signal reduction. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Cell Counting Kit-8, CCK-8)
This colorimetric assay assesses cell viability based on the bioreduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Culture: Cancer cells (e.g., U87, U118) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are exposed to various concentrations of the p110β inhibitor (e.g., 0.625–40 µM of AZD6482) for a specified period, typically 48-72 hours.
-
Assay: a. After the incubation period, CCK-8 solution is added to each well. b. The plate is incubated for 1-4 hours at 37°C. c. The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Western Blotting for AKT Phosphorylation
This technique is used to detect the phosphorylation status of AKT at key residues (e.g., Ser473), which is a direct readout of PI3K pathway activity.
-
Cell Lysis: Cells treated with the inhibitor are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) or total AKT. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-AKT to total AKT.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., PTEN-deficient PC3 or HCC70 cells) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., ~500 mm³), the mice are randomized into treatment and vehicle control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control.
Conclusion
(Rac)-AZD6482 stands as a highly potent and selective p110β inhibitor with robust activity demonstrated in both biochemical and cellular assays. Its efficacy in PTEN-deficient tumor models, both as a single agent and in combination with immunotherapy, underscores its therapeutic potential. When compared to other inhibitors, AZD6482's profile is highly competitive. TGX-221, an earlier tool compound, shows excellent selectivity but has been largely succeeded by analogs with improved properties. BL140, an analog of TGX-221, displays superior potency to the clinically evaluated GSK2636771 in preclinical prostate cancer models, marking it as a compound of significant interest. The clinical journey of GSK2636771 highlights both the promise and the challenges of targeting p110β, emphasizing the likely need for rational combination strategies to achieve profound clinical benefit. For researchers, the choice of inhibitor will depend on the specific context of the study, with AZD6482 and BL140 representing potent and well-characterized options for investigating p110β biology and its therapeutic targeting.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches to inhibitor design for the p110β PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: (Rac)-AZD 6482 versus AZD 6482 in PI3Kβ Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the racemic mixture (Rac)-AZD 6482 and its single enantiomer, AZD 6482, as potent inhibitors of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This document synthesizes available experimental data to highlight differences in their inhibitory efficacy and provides detailed methodologies for key assays.
AZD 6482 is a highly potent and selective inhibitor of PI3Kβ, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. The molecule possesses a chiral center, leading to the existence of two enantiomers: the (R)-enantiomer (AZD 6482) and the (S)-enantiomer. The racemic mixture, this compound, contains equal amounts of both enantiomers. Understanding the differential efficacy of the racemate versus the purified active enantiomer is critical for optimizing therapeutic strategies targeting PI3Kβ.
Data Presentation: Quantitative Efficacy Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Experimental data demonstrates that the (R)-enantiomer, AZD 6482, is significantly more potent than its (S)-enantiomer counterpart. Consequently, the racemic mixture, this compound, which is comprised of 50% of the less active (S)-enantiomer, exhibits reduced overall efficacy compared to the pure (R)-enantiomer.
| Compound | Target | IC50 (nM) | Selectivity vs. Other PI3K Isoforms |
| AZD 6482 ((R)-enantiomer) | PI3Kβ | 0.69 [1] | ~20-fold vs. PI3Kδ, ~70-fold vs. PI3Kγ, ~200-fold vs. PI3Kα[2] |
| PI3Kδ | 13.6[1] | ||
| PI3Kγ | 47.8[1] | ||
| PI3Kα | 136[1] | ||
| This compound | PI3Kβ | Less active than AZD 6482 | Not specifically reported, but expected to be lower than AZD 6482 |
| (S)-enantiomer | PI3Kβ | Significantly less active than AZD 6482 | Not specifically reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by AZD 6482 and a general workflow for evaluating the efficacy of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Assay (PI3Kβ Inhibition)
Objective: To determine the IC50 value of test compounds against the PI3Kβ enzyme.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (AZD 6482 and this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3Kβ enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines (e.g., PTEN-deficient cell lines, which are sensitive to PI3Kβ inhibition).
Materials:
-
Cancer cell line (e.g., PC-3, HCC70)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test compounds (AZD 6482 and this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The available data strongly indicates that AZD 6482, the (R)-enantiomer, is the pharmacologically active component responsible for the potent and selective inhibition of PI3Kβ. The racemic mixture, this compound, is inherently less potent due to the presence of the significantly less active (S)-enantiomer. For research and development purposes, the use of the single, active enantiomer AZD 6482 allows for a more precise understanding of the biological effects of PI3Kβ inhibition and represents a more refined therapeutic agent. This guide provides the foundational data and methodologies for researchers to further investigate and compare these compounds in their specific experimental settings.
References
(Rac)-AZD6482: A Comparative Analysis of Kinase Selectivity
(Rac)-AZD6482 is a potent and highly selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme implicated in a variety of cellular processes, including cell growth, proliferation, and survival. This guide provides a comprehensive overview of the selectivity profile of (Rac)-AZD6482 against other kinases, supported by experimental data, to inform researchers and drug development professionals.
Selectivity Profile of (Rac)-AZD6482 Against PI3K Isoforms and Other Kinases
(Rac)-AZD6482 demonstrates significant selectivity for PI3Kβ over other class I PI3K isoforms and a broader panel of protein kinases. The inhibitory activity of (Rac)-AZD6482 is commonly measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69[1] | 1 |
| PI3Kδ | 13.8 | ~20[1] |
| PI3Kγ | 48.3 | ~70[1] |
| PI3Kα | 138 | ~200[1] |
| PI3K-C2β | ~55.2 | ~80[1] |
| DNA-PK | ~55.2 | ~80 |
Data compiled from in vitro kinase assays.
Furthermore, a comprehensive KinomeScan™ assay profiling (Rac)-AZD6482 against a panel of 433 kinases at a concentration of 10 µM revealed a high degree of selectivity. The results, reported as "percent of control" (where a lower percentage indicates stronger binding), showed that (Rac)-AZD6482 predominantly interacts with PI3K isoforms. This broad screening confirms the targeted nature of the inhibitor. While the complete raw data from this extensive scan is available through the HMS LINCS Project, the summary highlights its focused activity.
Experimental Protocols: Determining Kinase Inhibition
The selectivity of (Rac)-AZD6482 is typically determined using in vitro biochemical assays that measure the enzyme's activity in the presence of the inhibitor. A common and well-established method is the radiometric kinase assay, often considered the "gold standard."
Principle of Radiometric Kinase Assay:
This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, its specific substrate (a peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: (Rac)-AZD6482, at varying concentrations, is added to the reaction mixture and pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove any unbound ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Other non-radiometric methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays (e.g., ADP-Glo™), are also employed for high-throughput screening. These assays measure kinase activity by detecting either the phosphorylated product or the amount of ADP produced.
Signaling Pathway and Mechanism of Action
(Rac)-AZD6482 exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. PI3Kβ is a critical component of this pathway, which is often hyperactivated in various cancers and other diseases.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of cellular processes that promote cell growth, proliferation, and survival. By selectively inhibiting PI3Kβ, (Rac)-AZD6482 blocks the production of PIP3, thereby attenuating the downstream signaling cascade and exerting its therapeutic effects.
References
(Rac)-AZD6482 Demonstrates Synergistic Anti-Cancer Effects in Combination with Immunotherapy and Targeted Agents
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic potential of (Rac)-AZD6482, a selective PI3Kβ inhibitor, with other cancer therapeutics. This guide provides an objective analysis of its enhanced anti-tumor efficacy when combined with an anti-PD-1 immunotherapy in PTEN-deficient breast cancer and with the MLK3 inhibitor URMC-099 in glioblastoma. The findings, supported by robust preclinical data, highlight the promise of AZD6482 as a combination partner in oncology.
Synergistic Combinations and Mechanisms of Action
(Rac)-AZD6482 has shown significant synergistic effects in preclinical models of two distinct and challenging cancer types:
-
PTEN-deficient Breast Cancer: In a syngeneic mouse model of PTEN-deficient breast cancer, the combination of AZD6482 with an anti-PD-1 antibody resulted in a potent anti-tumor immune response. This synergy is attributed to the modulation of key signaling pathways, leading to an increase in TNF/NF-κB signaling and a decrease in IL-6/STAT3 signaling. This shift in the tumor microenvironment ultimately enhances the efficacy of the immune checkpoint inhibitor.
-
Glioblastoma: When combined with URMC-099, a mixed lineage kinase 3 (MLK3) inhibitor, AZD6482 exhibited strong synergistic anti-tumor effects in glioblastoma cells, both in laboratory settings and in animal models. The underlying mechanism involves the dual inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, leading to reduced cell proliferation, migration, and invasion.
Quantitative Analysis of Synergistic Efficacy
The synergistic interactions of (Rac)-AZD6482 with other cancer drugs have been quantified using established methodologies, demonstrating a significant enhancement of anti-tumor activity compared to monotherapy.
| Cancer Type | Combination Agent | Cell Lines | In Vitro Synergy (Combination Index) | In Vivo Model | In Vivo Efficacy |
| Glioblastoma | URMC-099 (MLK3 Inhibitor) | U-87 MG, U-118 MG | CI < 0.9 (Strong Synergy)[1] | U-118 MG Xenograft (Nude Mice) | Significant tumor growth suppression with the combination compared to single agents.[2] |
| PTEN-deficient Breast Cancer | Anti-PD-1 Antibody | Not specified in abstracts | Not specified in abstracts | Syngeneic Mouse Model | The combination strongly synergized to inhibit tumor growth, leading to a complete response in up to 50% of the mice.[3] |
Experimental Protocols
In Vitro Synergy Assessment in Glioblastoma
Cell Lines and Culture: Human glioblastoma cell lines U-87 MG and U-118 MG were used. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Drug Combination Assay: The synergistic effect of AZD6482 and URMC-099 was evaluated using the Chou-Talalay method. Cells were seeded in 96-well plates and treated with various concentrations of AZD6482, URMC-099, or their combination at a fixed ratio. Cell viability was assessed after a specified incubation period using a standard cell proliferation assay (e.g., MTT or CellTiter-Glo).
Data Analysis: The Combination Index (CI) was calculated using CompuSyn software. A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 indicates antagonism. The minimum CI values observed in U-87 MG and U-118 MG cells were 0.5499 and 0.4713, respectively, signifying strong synergism.[1]
In Vivo Synergy Assessment in Glioblastoma Xenograft Model
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used. U-118 MG cells were implanted subcutaneously into the right flank of each mouse.
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, AZD6482 alone (30 mg/kg), URMC-099 alone (3 mg/kg), and the combination of AZD6482 (30 mg/kg) and URMC-099 (3 mg/kg).[2] Treatments were administered via intraperitoneal injection according to a predetermined schedule.
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. The combination of AZD6482 and URMC-099 resulted in a significant reduction in tumor growth compared to the control and single-agent treatment groups.
In Vivo Synergy Assessment in PTEN-deficient Breast Cancer Model
Animal Model: A syngeneic genetically engineered mouse model of invasive breast cancer driven by concurrent loss of PTEN and p53 was utilized.
Treatment Protocol: Tumor-bearing mice were treated with AZD6482, an anti-PD-1 antibody, or a combination of both.
Efficacy Evaluation: Tumor growth was monitored over time. The combination therapy of AZD6482 and anti-PD-1 antibody demonstrated a strong synergistic effect, leading to complete tumor regression in up to 50% of the treated mice.
Visualizing the Molecular Synergies
To elucidate the mechanisms underlying the observed synergies, the involved signaling pathways and experimental workflows are depicted below.
Caption: Experimental Workflow for Assessing Drug Synergy.
Caption: AZD6482 and URMC-099 Synergy in Glioblastoma.
Caption: AZD6482 and Anti-PD-1 Synergy in Breast Cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of (Rac)-AZD6482: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of (Rac)-AZD6482, a phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, with other PI3K inhibitors exhibiting different isoform selectivities. The information presented is collated from preclinical studies to assist in the evaluation of these compounds for cancer therapy research and development.
Introduction to (Rac)-AZD6482 and the PI3K Pathway
(Rac)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide variety of cancers, making it a prime target for therapeutic intervention. Different isoforms of the PI3K catalytic subunit (p110α, p110β, p110δ, and p110γ) play distinct roles in normal physiology and in cancer. While PI3Kα is the most frequently mutated isoform in cancer, PI3Kβ has emerged as a key driver in certain tumor types, particularly those with loss of the tumor suppressor PTEN.
This guide compares the in vivo efficacy of (Rac)-AZD6482 with pan-PI3K inhibitors (BKM120, GDC-0941) and inhibitors with selectivity towards other isoforms (BYL719 for PI3Kα, and Taselisib for PI3Kα/δ/γ).
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the in vivo antitumor efficacy of (Rac)-AZD6482 and its comparators in various preclinical cancer models. It is important to note that direct head-to-head studies are limited, and thus, comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vivo Efficacy of (Rac)-AZD6482
| Cancer Model | Genetic Background | Animal Model | Dosing Regimen | Key Findings |
| Breast Cancer | PTEN-deficient | Syngeneic mouse model | Not specified | Elicited antitumor immunity and synergized with anti-PD-1 immunotherapy to inhibit tumor growth, leading to complete responses in some mice.[1] |
| Prostate Cancer | PTEN-null | Mouse model | 20 mg/kg, once daily | Decreased invasive castration-resistant prostate cancer (CRPC) lesions and reduced tumor burden. |
Table 2: In Vivo Efficacy of Pan-PI3K Inhibitors
| Inhibitor | Cancer Model | Genetic Background | Animal Model | Dosing Regimen | Key Findings |
| BKM120 (Buparlisib) | Glioblastoma (U87MG xenograft) | PTEN-null | Intracranial xenograft in mice | 20 or 40 mg/kg, once a week for 5 weeks | Increased median survival from 26 days (control) to 38 and 48 days, respectively.[2] |
| Melanoma Brain Metastases | BRAF, NRAS, or KIT mutation status varied | Nude mice | Not specified | Significantly inhibited tumor growth of human brain metastatic melanoma cells.[3] | |
| Breast Cancer (ER+) | Not specified | Patient-Derived Xenograft (PDX) | 100 mg daily | Showed clinical benefit (stable disease ≥ 4 months) in 12% of patients in a phase 2 study.[4] | |
| GDC-0941 (Pictilisib) | Glioblastoma (U87MG xenograft) | PI3K pathway-activated | Murine model | 150 mg/kg, oral | Achieved 98% tumor growth inhibition.[2] |
| Ovarian Cancer (IGROV1 xenograft) | PI3K pathway-activated | Murine model | 150 mg/kg, oral | Achieved 80% tumor growth inhibition. |
Table 3: In Vivo Efficacy of Isoform-Selective PI3K Inhibitors
| Inhibitor | Selectivity | Cancer Model | Genetic Background | Animal Model | Dosing Regimen | Key Findings |
| BYL719 (Alpelisib) | PI3Kα | Breast Cancer (ER+/HER2-) | PIK3CA-mutated | Patient-Derived Xenograft (PDX) | 35 mg/kg, once daily, oral gavage | Sensitive models showed a Tumor Growth Inhibition (TGI) of ≤ 20% versus control. |
| Breast Cancer (Basal-like PDX) | PI3K overactive | Mouse model | 50 mg/kg, 6 times a week, oral gavage | Showed synergistic activity when combined with other agents. | ||
| Taselisib (GDC-0032) | PI3Kα/δ/γ | Head and Neck Squamous Cell Carcinoma (Cal-33 xenograft) | PIK3CA H1047R | Nude mice | 5 mg/kg, daily, oral gavage | Enhanced the antitumor effects of radiotherapy. |
| Breast Cancer (KPL-4 xenograft) | PIK3CA-mutant | Not specified | Not specified | Dosed orally and daily for 21 days | Showed dose-dependent tumor growth inhibition. |
Experimental Protocols
General Xenograft Study Protocol
A generalized workflow for in vivo xenograft studies is described below. Specific details for individual experiments are provided in the referenced literature.
-
Cell Culture and Animal Models: Human cancer cell lines (e.g., U87MG for glioblastoma, Cal-33 for head and neck cancer) or patient-derived tumor tissues are cultured and prepared for implantation. Immunocompromised mice (e.g., nude or NOD/SCID) are typically used to prevent rejection of the human tumor grafts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the tissue of origin (e.g., mammary fat pad for breast cancer).
-
Tumor Growth Monitoring and Randomization: Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width²). Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: The investigational drug (e.g., (Rac)-AZD6482) and comparators are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% TWEEN-80). The drug is administered to the treatment group via the specified route (e.g., oral gavage) and schedule, while the control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. Other endpoints may include tumor regression and survival.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the modulation of downstream signaling proteins (e.g., phosphorylation of AKT and S6) or immunohistochemistry.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for in vivo xenograft studies.
Conclusion
(Rac)-AZD6482 demonstrates promising antitumor activity in preclinical models, particularly in PTEN-deficient cancers. Its distinct PI3Kβ selectivity offers a targeted approach that may differ from pan-PI3K or PI3Kα-selective inhibitors. The comparative data presented in this guide highlight the importance of considering the genetic background of the tumor when selecting a PI3K inhibitor for investigation. While pan-PI3K inhibitors like BKM120 and GDC-0941 show broad activity, isoform-selective inhibitors such as BYL719 and Taselisib are particularly effective in tumors with specific PIK3CA mutations. The ability of (Rac)-AZD6482 to modulate the tumor immune microenvironment suggests a potential for combination therapies with immune checkpoint inhibitors, an area that warrants further investigation. The experimental protocols and visualizations provided herein serve as a resource for designing and interpreting future in vivo studies in the field of PI3K-targeted cancer therapy.
References
Validating the Effects of (Rac)-AZD6482 Through Knockdown Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-AZD6482, a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ), with other relevant PI3Kβ inhibitors. We present supporting experimental data, detailed protocols for knockdown studies to validate the on-target effects of these inhibitors, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the in vitro potencies of (Rac)-AZD6482 and other selective PI3Kβ inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Cell-Free/Biochemical Assay | Notes |
| (Rac)-AZD6482 | PI3Kβ | 10[1][2] | ATP-competitive kinase assay | Potent and selective PI3Kβ inhibitor.[1][2] |
| PI3Kα | >1000 | Exhibits high selectivity for PI3Kβ over other Class I PI3K isoforms. | ||
| PI3Kδ | >100 | |||
| PI3Kγ | >1000 | |||
| TGX-221 | PI3Kβ | 5 - 8.5[3] | Lipid kinase assay | Potent and selective PI3Kβ inhibitor with >1000-fold selectivity over p110α. |
| PI3Kα | 5000 | |||
| PI3Kδ | 100 - 211 | |||
| PI3Kγ | 3500 | |||
| SAR260301 | PI3Kβ | 23 - 52 | ATP-competitive kinase assay | Orally available and selective PI3Kβ inhibitor. |
| PI3Kα | 2825 | Demonstrates selectivity for p110β over other PI3K isoforms. | ||
| PI3Kδ | 823 | |||
| PI3Kγ | >3000 | |||
| AZD8186 | PI3Kβ | 4 | Biochemical assay | Potent inhibitor of PI3Kβ with additional activity against PI3Kδ. |
| PI3Kδ | 12 | |||
| PI3Kα | 35 | |||
| PI3Kγ | 675 |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of (Rac)-AZD6482 and the experimental approach for its validation, the following diagrams were generated using Graphviz.
Caption: PI3Kβ signaling pathway and points of intervention.
Caption: Experimental workflow for knockdown validation.
Experimental Protocols
To validate that the cellular effects of (Rac)-AZD6482 are mediated through the inhibition of PI3Kβ, knockdown experiments using small interfering RNA (siRNA) or short hairpin RNA (shRNA) targeting the PIK3CB gene (encoding p110β) are essential. These experiments are typically performed in cell lines where the PI3Kβ pathway is hyperactivated, such as in PTEN-deficient cancer cells (e.g., U87MG glioblastoma, PC-3 prostate cancer).
siRNA-Mediated Knockdown of PIK3CB
This protocol describes the transient knockdown of PIK3CB using siRNA.
Materials:
-
PIK3CB-targeting siRNA duplexes (validated sequences are recommended)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Target cells (e.g., U87MG)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the target cells in the culture plates at a density that will result in 30-50% confluency at the time of transfection. For U87MG cells, this is approximately 2.4 x 10^5 cells per well in a 6-well plate.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-25 nM of PIK3CB siRNA or control siRNA into Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells. Assess the knockdown efficiency at the protein level by performing a Western blot for the p110β subunit.
-
Phenotypic Assays: In parallel, treat a set of transfected cells with (Rac)-AZD6482 or a vehicle control. After the desired treatment time, perform functional assays such as cell proliferation assays (e.g., MTT or CellTiter-Glo®), apoptosis assays (e.g., caspase-3/7 activity or Annexin V staining), or cell migration assays (e.g., wound healing or Transwell assay).
Expected Outcome: The phenotypic effects observed with (Rac)-AZD6482 treatment (e.g., reduced proliferation) should be mimicked in the PIK3CB siRNA-transfected cells (without drug treatment). Furthermore, the effect of (Rac)-AZD6482 should be significantly diminished in cells where p110β has already been knocked down, confirming that the drug's primary target is PI3Kβ.
shRNA-Mediated Knockdown of PIK3CB (Lentiviral Transduction)
This protocol is for establishing stable cell lines with long-term suppression of PIK3CB expression.
Materials:
-
Lentiviral particles containing PIK3CB-targeting shRNA
-
Non-targeting control shRNA lentiviral particles
-
Polybrene®
-
Complete cell culture medium
-
Puromycin
-
Target cells
Procedure:
-
Cell Seeding: Plate target cells 24 hours prior to transduction to be approximately 50-70% confluent at the time of infection.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) and Polybrene® (typically 2-10 µg/mL) to the cell culture medium.
-
Gently swirl the plate and incubate overnight.
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a titration curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
-
Expansion of Resistant Colonies: Once puromycin-resistant colonies are identified, pick and expand them to establish stable knockdown cell lines.
-
Validation and Phenotypic Assays: Validate the knockdown of p110β via Western blot. Subsequently, use these stable cell lines for the same phenotypic and drug-treatment experiments as described in the siRNA protocol.
Expected Outcome: Stable knockdown of p110β should result in a sustained cellular phenotype that recapitulates the long-term effects of (Rac)-AZD6482 treatment. This provides a robust model for validating the on-target activity of the inhibitor.
References
A Comparative Guide to (Rac)-AZD6482 and GSK2636771: Potent and Selective PI3Kβ Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling node frequently dysregulated in various malignancies. The PI3Kβ isoform, in particular, has emerged as a key driver in tumors with loss of the tumor suppressor PTEN. This guide provides a detailed comparison of two prominent, selective PI3Kβ inhibitors: (Rac)-AZD6482 and GSK2636771, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Pathway
Both (Rac)-AZD6482 and GSK2636771 are potent and selective inhibitors of the p110β catalytic subunit of PI3K. They act as ATP-competitive inhibitors, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, survival, and metabolism.[1][2][3] The dysregulation of this pathway, often due to PTEN loss, is a hallmark of several cancers, including those of the prostate and breast.[1][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for (Rac)-AZD6482 and GSK2636771, focusing on their inhibitory potency against PI3K isoforms and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kβ (IC50) | PI3Kα (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Selectivity (β vs α) |
| (Rac)-AZD6482 | 10 nM | 80 nM | 87 nM | 109 nM | 8-fold |
| GSK2636771 | 5.2 nM | >4680 nM | 52 nM | >4680 nM | >900-fold |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: In Vitro Efficacy in PTEN-deficient Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result |
| (Rac)-AZD6482 | PTEN-deficient human breast cancer cells | Breast Cancer | Western Blot | p-AKT, p-STAT3 | Downregulation |
| GSK2636771 | PC3 | Prostate Cancer | Soft Agar Viability | EC50 | Not explicitly stated |
| GSK2636771 | HCC70 | Breast Cancer | Soft Agar Viability | EC50 | Not explicitly stated |
| GSK2636771 | PC3 | Prostate Cancer | Western Blot | p-AKT (Ser473) | Time-dependent decrease |
| GSK2636771 | HCC1954, MDA-MB-468 | Breast Cancer | Western Blot | p-AKT (Ser473) | Concentration-dependent decrease |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PI3K Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of the inhibitors to block the kinase activity of PI3K isoforms.
References
- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (Rac)-AZD6482 vs. Taselisib in PIK3CA Mutant Cells
This guide provides a detailed comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, (Rac)-AZD6482 and taselisib (GDC-0032), with a specific focus on their activity in cancer cells harboring mutations in the PIK3CA gene. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a critical therapeutic target.[1][2] Activating mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers, particularly in breast cancer.[3][4] This guide will objectively review the isoform selectivity, mechanism of action, and cellular efficacy of both inhibitors, supported by experimental data and detailed protocols for researchers.
Mechanism of Action and Isoform Selectivity
(Rac)-AZD6482 and taselisib inhibit the PI3K pathway but target different isoforms of the enzyme, leading to distinct biological effects and therapeutic potential.
(Rac)-AZD6482 is a potent and selective ATP-competitive inhibitor of the PI3Kβ (beta) isoform. Its selectivity for PI3Kβ is significantly higher than for other class I isoforms (α, δ, γ). The p110β isoform is known to play a crucial role in tumorigenesis driven by the loss of the tumor suppressor PTEN. Therefore, AZD6482's primary therapeutic rationale lies in treating PTEN-deficient cancers.
Taselisib (GDC-0032) is an orally bioavailable inhibitor that selectively targets the PI3Kα (alpha), δ (delta), and γ (gamma) isoforms while largely sparing the β isoform. Critically, taselisib demonstrates enhanced potency against mutant forms of PI3Kα. Its mechanism is unique among PI3K inhibitors; it not only blocks the kinase signaling activity but also induces the specific, ubiquitin-mediated degradation of the mutant p110α protein. This dual action leads to a more sustained inhibition of downstream signaling and is associated with increased apoptosis in PIK3CA-mutant cancer cells.
Data Presentation
The following tables summarize the quantitative data on the biochemical and cellular activities of (Rac)-AZD6482 and taselisib.
Table 1: Biochemical Inhibitory Activity Against PI3K Isoforms
This table compares the in vitro enzymatic inhibitory activity of the two compounds against the four class I PI3K isoforms. Lower values indicate greater potency.
| Compound | Target Isoform(s) | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| (Rac)-AZD6482 | PI3Kβ | 870 nM (IC50) | 10 nM (IC50) | 1090 nM (IC50) | 80 nM (IC50) | |
| 136 nM (IC50) | 0.69 nM (IC50) | 47.8 nM (IC50) | 13.6 nM (IC50) | |||
| Taselisib | PI3Kα, δ, γ | 0.29 nM (Ki) | 9.1 nM (Ki) | 0.97 nM (Ki) | 0.12 nM (Ki) |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) for cell viability or proliferation in various cancer cell lines, highlighting the differential sensitivity based on mutation status.
| Compound | Cell Line | Cancer Type | Key Mutation(s) | IC50 | Reference |
| (Rac)-AZD6482 | U87 | Glioblastoma | PTEN-deficient | 9.061 µM | |
| U118 | Glioblastoma | PTEN-deficient | 7.989 µM | ||
| Taselisib | PIK3CA-mutant USC lines | Uterine Serous Carcinoma | PIK3CA mutant, HER2+ | ~42 nM | |
| PIK3CA-wild type USC lines | Uterine Serous Carcinoma | PIK3CA WT, HER2- | ~380 nM | ||
| p110α mutant breast lines | Breast Cancer | PIK3CA mutant | ~70 nM (average) |
USC: Uterine Serous Carcinoma. WT: Wild Type.
Table 3: Effects on Downstream Signaling
This table summarizes the observed effects of the inhibitors on key downstream effector proteins in the PI3K pathway.
| Compound | Effect | Downstream Markers | Cell Context | Reference |
| (Rac)-AZD6482 | Inhibition of proliferation and induction of apoptosis | p-AKT, p-S6 (inferred) | PTEN-deficient glioblastoma cells | |
| Taselisib | Potent pathway inhibition | p-AKT, p-S6, p-PRAS40 | PIK3CA-mutant cells | |
| Induction of apoptosis | Cleaved Caspase-3 (inferred) | PIK3CA-mutant cells |
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K signaling cascade and the points of intervention for (Rac)-AZD6482 and taselisib.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.
Experimental Workflow
This diagram outlines a typical experimental workflow for comparing the efficacy of PI3K inhibitors in cancer cell lines.
Caption: Workflow for evaluating PI3K inhibitors in vitro.
Experimental Protocols
PI3K Enzyme Inhibition Assay (Biochemical)
This protocol is a generalized method based on common fluorescence-based assays.
-
Objective: To determine the IC50 value of an inhibitor against purified PI3K isoforms.
-
Principle: The assay measures the kinase-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is detected using a fluorescent probe.
-
Materials:
-
Purified recombinant human PI3K isoforms (α, β, γ, δ).
-
Substrate: Di-C8-PIP2.
-
Cofactor: ATP.
-
Inhibitors: (Rac)-AZD6482 and Taselisib dissolved in DMSO.
-
Assay Buffer: 10 mM Tris (pH 7.5), 4 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 0.05% CHAPS.
-
Detection Reagents: Biotinylated PIP3 competitor, GST-tagged GRP1 PH domain (binds PIP3), and AlphaScreen beads or a fluorescently-labeled PIP3 tracer for fluorescence polarization.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
Add 0.5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the PI3K enzyme and PIP2 substrate solution in assay buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. Final concentrations should be optimized (e.g., 4 µM ATP, 40 µM PIP2).
-
Incubate the plate for 20-30 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., biotin-PIP3, GST-GRP1 PH, and AlphaScreen beads).
-
Incubate in the dark for a minimum of 5 hours to allow the detection complex to form.
-
Read the signal on a compatible plate reader (e.g., AlphaScreen or fluorescence polarization).
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This protocol measures the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Objective: To determine the IC50 of the inhibitors in PIK3CA-mutant and wild-type cell lines.
-
Principle: A reagent such as CellTiter-Glo® measures ATP levels, which correlate with the number of metabolically active (viable) cells.
-
Materials:
-
PIK3CA-mutant and wild-type cancer cell lines.
-
Complete cell culture medium.
-
Inhibitors dissolved in DMSO.
-
96-well clear-bottom, white-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Treat the cells with the diluted inhibitors. Include a DMSO-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO control and plot the results to calculate the IC50 value.
-
Western Blotting for Downstream Pathway Analysis
This protocol is used to assess the inhibition of downstream signaling molecules following inhibitor treatment.
-
Objective: To measure the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6) as markers of PI3K pathway activity.
-
Materials:
-
Cancer cell lines, culture dishes.
-
Inhibitors.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis and transfer equipment.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-total-S6, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere. Treat with inhibitors at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, then apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control and total protein levels.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Effect and Treatment of PIK3CA Mutations in Breast Cancer: Current Understanding and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionmedicineonline.com [precisionmedicineonline.com]
- 4. PIK3CA copy-number gain and inhibitors of the PI3K/AKT/mTOR pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (Rac)-AZD6482 Experimental Results: A Comparative Guide
(Rac)-AZD6482, also known as KIN-193, is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] This guide provides a comparative analysis of the experimental data surrounding (Rac)-AZD6482 to assess the reproducibility of its reported effects. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ.[2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. In many cancers, this pathway is hyperactivated, often due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[4] PTEN-deficient tumors are particularly dependent on the p110β isoform for their growth and survival.[5] By selectively inhibiting PI3Kβ, AZD6482 aims to block this aberrant signaling, leading to anti-tumor effects.
Recent studies have also highlighted a role for PI3Kβ inhibition in modulating the tumor microenvironment. Pharmacological inhibition of PI3Kβ with AZD6482 has been shown to up-regulate TNF/NF-κB signaling and down-regulate IL-6/STAT3 signaling, leading to an antitumor immune response.
In Vitro Efficacy
Multiple studies have consistently demonstrated the high potency and selectivity of AZD6482 for PI3Kβ in various in vitro assays. The reported IC50 values, a measure of inhibitory concentration, are in the low nanomolar range for PI3Kβ, with significantly higher values for other PI3K isoforms, indicating selectivity.
| Parameter | AZD6482 Value | Reference |
| PI3Kβ IC50 | 0.69 nM | |
| 10 nM | ||
| 0.01 µM (10 nM) | ||
| Selectivity vs. PI3Kα | ~200-fold | |
| Selectivity vs. PI3Kδ | ~20-fold | |
| 8-fold | ||
| Selectivity vs. PI3Kγ | ~70-fold | |
| 109-fold | ||
| Cellular Activity | Antiproliferative in PTEN-deficient cancer cell lines | |
| Induces apoptosis and cell cycle arrest in glioma cells | ||
| Inhibits migration and invasion of glioma cells | ||
| Inhibits platelet aggregation |
Experimental Protocols: In Vitro Assays
-
PI3K Enzyme Inhibition Assay: The inhibitory activity of AZD6482 against different PI3K isoforms is typically evaluated using a biochemical assay. One common method is an AlphaScreen-based assay which measures the conversion of PIP2 to PIP3. Recombinant human PI3K enzymes are incubated with AZD6482 at varying concentrations before the addition of the substrate (PIP2) and ATP. The reaction is stopped, and the amount of PIP3 produced is quantified. IC50 values are then calculated from the dose-response curves.
-
Cell Proliferation Assay: To assess the antiproliferative effects, cancer cell lines (often with known PTEN status) are treated with a range of AZD6482 concentrations for a defined period (e.g., 48-72 hours). Cell viability is then measured using assays like the CCK-8 assay.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is used to analyze the effects of AZD6482 on apoptosis and cell cycle distribution. Cells are treated with the compound, stained with relevant dyes (e.g., Annexin V for apoptosis, Propidium Iodide for DNA content), and then analyzed.
-
Western Blot Analysis: This technique is used to measure the levels of key proteins in the PI3K signaling pathway (e.g., p-AKT, p-GSK-3β) to confirm target engagement and downstream pathway inhibition.
In Vivo Efficacy
Preclinical in vivo studies in animal models have corroborated the in vitro findings, demonstrating the anti-tumor and anti-thrombotic effects of AZD6482.
| Model | Effect of AZD6482 | Reference |
| PTEN-deficient tumor xenografts | Inhibition of tumor growth | |
| Syngeneic mouse model of breast cancer | Elicits antitumor immunity and synergizes with anti-PD-1 immunotherapy | |
| Dog model of thrombosis | Complete anti-thrombotic effect without increased bleeding time | |
| Rat euglycemic hyperinsulinemic clamp model | Reduced glucose infusion rate at high plasma concentrations |
Experimental Protocols: In Vivo Studies
-
Tumor Xenograft Models: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors reach a certain size, mice are randomized into treatment and control groups. AZD6482 is administered (e.g., intraperitoneally), and tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Thrombosis Models: A common model is the Folt's model in dogs, where arterial injury is induced to promote thrombus formation. The effect of AZD6482 on preventing or reducing thrombosis is then evaluated. Bleeding time is also measured to assess the risk of hemorrhage.
Comparison with Alternative PI3K Inhibitors
The landscape of PI3K inhibitors includes pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors. The choice of inhibitor often depends on the specific genetic context of the cancer.
| Inhibitor | Class | Primary Target(s) | Key Characteristics | Reference |
| (Rac)-AZD6482 | Isoform-Selective | PI3Kβ | High potency and selectivity for PI3Kβ; potential for PTEN-deficient tumors and anti-thrombotic therapy. | |
| Alpelisib (BYL719) | Isoform-Selective | PI3Kα | Approved for PIK3CA-mutated breast cancer. | |
| Idelalisib | Isoform-Selective | PI3Kδ | Approved for certain hematological malignancies. | |
| GSK2636771 | Isoform-Selective | PI3Kβ | Orally selective PI3Kβ inhibitor investigated in PTEN-deficient cancers. | |
| Buparlisib (BKM120) | Pan-PI3K | PI3Kα/β/γ/δ | Broad activity but limited by toxicities. | |
| ZSTK474 | Pan-PI3K | PI3Kα/β/γ/δ | Potent pan-PI3K inhibitor with a morpholino-s-triazine structure. |
Reproducibility and Conclusion
The experimental results for (Rac)-AZD6482 appear to be largely reproducible across different studies. The reported high potency and selectivity for PI3Kβ are consistent findings in multiple independent in vitro kinase assays. Furthermore, the observed antiproliferative effects in PTEN-deficient cell lines and the anti-thrombotic effects in animal models are recurring themes in the published literature.
While absolute IC50 values may show slight variations between different assay conditions and laboratories, the rank order of potency (PI3Kβ >> PI3Kδ > PI3Kα/γ) is consistently reported. This consistency provides a solid foundation for its further investigation and development. The data supports the rationale for targeting PI3Kβ in specific cancer subtypes, particularly those with PTEN loss, and for its potential application as an anti-platelet agent. The emerging evidence for its role in modulating anti-tumor immunity further strengthens the rationale for its clinical investigation, potentially in combination with immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Cross-Validation of (Rac)-AZD6482 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-AZD6482's performance across various cancer cell lines and against alternative PI3Kβ inhibitors. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
(Rac)-AZD6482 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2] Its efficacy is particularly pronounced in cancer cells with a deficiency in the tumor suppressor gene PTEN, which leads to a dependence on the PI3Kβ signaling pathway for survival and proliferation.[1][2][3] This guide summarizes key findings, cross-validates them in different cellular contexts, and presents a comparative analysis with other PI3Kβ inhibitors.
While the specific stereoisomer of AZD6482 used in many studies is not always explicitly stated as racemic, it is crucial to recognize that the biological activity of chiral molecules can differ significantly between their enantiomers. In some instances, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects. For the purpose of this guide, we will refer to the compound as AZD6482, in line with its designation in the cited literature.
Comparative Efficacy of AZD6482 in Various Cancer Cell Lines
The anti-proliferative activity of AZD6482 has been evaluated across a wide range of cancer cell lines, with a notable sensitivity observed in those harboring PTEN mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD6482 in different cell lines, highlighting its preferential activity in PTEN-deficient contexts.
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) | Reference |
| U87 | Glioblastoma | Mutant | 9.061 | |
| U118 | Glioblastoma | Mutant | 7.989 | |
| HCC70 | Breast Cancer | Null | Data available in GDSC | |
| PC3 | Prostate Cancer | Null | Data available in GDSC |
Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database indicates varying sensitivity to AZD6482 across a broader panel of cell lines. Researchers are encouraged to consult the GDSC database for specific cell line data.
AZD6482 vs. Alternative PI3Kβ Inhibitors
Several other inhibitors targeting the PI3Kβ isoform have been developed. A comparative analysis of their inhibitory concentrations against different PI3K isoforms is crucial for understanding their selectivity and potential off-target effects.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| AZD6482 | 0.69 | 136 | 13.6 | 47.8 | |
| AZD8186 | 4 | 35 | 12 | 675 | |
| GSK2636771 | 4.3 | 1140 | 180 | 1000 | |
| SAR260301 | 23 | 2100 | 230 | 1200 |
This data demonstrates the high potency and selectivity of AZD6482 for the PI3Kβ isoform compared to other inhibitors.
Signaling Pathways and Experimental Workflows
The mechanism of action of AZD6482 involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, survival, and proliferation. In PTEN-deficient cells, this pathway is constitutively active, making it a prime therapeutic target.
Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
In PTEN-deficient breast tumors, inhibition of PI3Kβ by AZD6482 has been shown to upregulate TNF/NF-κB signaling and downregulate IL-6/STAT3 signaling, leading to an anti-tumor immune response.
Figure 2: General experimental workflow for cross-validating (Rac)-AZD6482 findings in vitro.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., U87, U118) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of AZD6482 (e.g., 0.625–40 µM) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Western Blot Analysis
-
Cell Lysis: After treatment with AZD6482 for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-GSK-3β, total GSK-3β, Bcl-2, Bax, and Cyclin D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Preparation: Harvest cells after AZD6482 treatment and wash with cold PBS.
-
Apoptosis Staining: For apoptosis analysis, resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol and then stain with PI containing RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late) can be quantified.
This guide provides a foundational understanding of (Rac)-AZD6482's activity and a framework for its comparative evaluation. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further insights into the nuanced effects of this promising PI3Kβ inhibitor.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-AZD 6482: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling (Rac)-AZD 6482 must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential information on the proper disposal procedures for this potent and selective p110β inhibitor.
This compound is a research chemical and, according to its Safety Data Sheet (SDS), is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are crucial to mitigate potential risks.
I. Hazard Identification and Classification
Before disposal, it is imperative to be aware of the hazard classifications of this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2B | H320: Causes eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Source: MedChemExpress Safety Data Sheet[1] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation."[1] The following protocol outlines the general steps that should be taken, which must be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as any lab materials grossly contaminated with the compound (e.g., weighing boats, contaminated gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[2]
2. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
4. Disposal Request: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department and providing them with the necessary information about the waste.
5. Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Precautions for (Rac)-AZD 6482
Researchers and laboratory personnel must adhere to stringent safety protocols when handling (Rac)-AZD 6482, a potent and selective p110β inhibitor.[1][2][3] This guide provides essential information on the required personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Health Hazard Information
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] It is imperative to avoid inhalation of dust or aerosols, as well as direct contact with skin and eyes.[4]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.
-
Hand Protection: Wear protective gloves. The specific glove material and thickness should be chosen based on a thorough risk assessment and compatibility with the solvents being used.
-
Skin and Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosol formation is likely, a suitable respirator must be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from chemical splashes and dust. |
| Hand Protection | Protective gloves | Prevents direct skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields the body from accidental spills and contamination. |
| Respiratory | Suitable respirator | Prevents inhalation of dust or aerosols, especially when handling the powder form. |
Handling and Storage
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols. After handling, it is crucial to wash hands thoroughly. Do not eat, drink, or smoke in areas where the compound is being used.
For storage, keep the container tightly closed and store in a locked, well-ventilated place.
Spills and Disposal
In the event of a spill, avoid breathing vapors, mist, dust, or gas. Evacuate personnel to a safe area and ensure adequate ventilation. Prevent further leakage if it is safe to do so. Absorb spills with an inert material and dispose of the contaminated material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or watercourses.
All waste materials, including empty containers, should be disposed of as hazardous waste in compliance with all applicable regulations.
First Aid Measures
-
If on Skin: Wash the affected area with plenty of soap and water.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Below is a logical workflow for the donning and doffing of Personal Protective Equipment for handling this compound.
A diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
